molecular formula C5H9NO B2765725 3-Amino-3-methylcyclobutan-1-one CAS No. 1889643-97-3

3-Amino-3-methylcyclobutan-1-one

Número de catálogo: B2765725
Número CAS: 1889643-97-3
Peso molecular: 99.133
Clave InChI: BQLOLCXXYSFHCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-3-methylcyclobutan-1-one is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.133. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-methylcyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-methylcyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-amino-3-methylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(6)2-4(7)3-5/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOLCXXYSFHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-methylcyclobutan-1-one Hydrochloride (CAS 2089255-22-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-methylcyclobutan-1-one hydrochloride (CAS 2089255-22-9), a pivotal building block in contemporary medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a plausible synthetic pathway and purification strategies, and discusses its significant applications, particularly as a key intermediate in the development of glucagon-like peptide-1 (GLP-1) receptor agonists. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic use of this unique cyclobutane derivative.

Introduction

3-Amino-3-methylcyclobutan-1-one hydrochloride is a functionalized cyclobutane derivative that has garnered significant interest in the pharmaceutical industry. Its rigid, three-dimensional structure and the presence of a reactive ketone and a primary amine make it a versatile scaffold for the synthesis of complex molecular architectures. The cyclobutane motif is increasingly recognized for its ability to introduce conformational constraint and improve the metabolic stability and pharmacokinetic profiles of drug candidates. This guide will explore the core properties and applications of this compound, providing a scientific foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-3-methylcyclobutan-1-one hydrochloride is essential for its effective handling, reaction optimization, and formulation.

General Properties
PropertyValueSource
CAS Number 2089255-22-9[1]
Molecular Formula C₅H₁₀ClNO[1]
Molecular Weight 135.59 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 165-168 °C[1]
Solubility

Based on available data, the compound exhibits good solubility in water and moderate solubility in methanol.[1] This aqueous solubility is advantageous for various synthetic and biological applications.

Chemical Structure

The chemical structure of 3-Amino-3-methylcyclobutan-1-one hydrochloride is characterized by a four-membered carbocyclic ring containing a ketone at the 1-position and a geminal amino and methyl group at the 3-position. The amine is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of 3-Amino-3-methylcyclobutan-1-one hydrochloride.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the amination of a suitable precursor, such as 3-methylcyclobutanone. A potential multi-step synthesis is outlined below.

G cluster_0 Proposed Synthesis Workflow start 3-Methylcyclobutanone step1 Cyanohydrin Formation (e.g., TMSCN, ZnI₂) start->step1 intermediate1 3-Hydroxy-3-methylcyclobutanecarbonitrile step1->intermediate1 step2 Reduction of Nitrile (e.g., LiAlH₄ or H₂/Catalyst) intermediate1->step2 intermediate2 1-(Aminomethyl)-3-methylcyclobutanol step2->intermediate2 step3 Oxidation of Alcohol (e.g., PCC, Swern Oxidation) intermediate2->step3 intermediate3 3-Amino-3-methylcyclobutan-1-one step3->intermediate3 step4 Salt Formation (e.g., HCl in Ether/IPA) intermediate3->step4 end 3-Amino-3-methylcyclobutan-1-one Hydrochloride step4->end

Figure 2: Proposed synthetic workflow for 3-Amino-3-methylcyclobutan-1-one hydrochloride.

Causality Behind Experimental Choices:

  • Step 1: Cyanohydrin Formation: This is a classic and effective method for introducing a carbon and a nitrogen precursor (in the form of a nitrile) onto a ketone. The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) often provides milder reaction conditions compared to using alkali metal cyanides and acid.[2]

  • Step 2: Reduction of Nitrile: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reagent would depend on the presence of other functional groups.

  • Step 3: Oxidation of Alcohol: The secondary alcohol can be oxidized to the corresponding ketone. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation are commonly used for this transformation and are generally compatible with the free amine.

  • Step 4: Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol, to facilitate precipitation of the salt.[3]

Purification

Purification of the final product is crucial to ensure its suitability for subsequent applications.

  • Crystallization: Recrystallization is a common and effective method for purifying hydrochloride salts of amines.[3] Given the compound's moderate solubility in methanol, a mixed solvent system, such as methanol/diethyl ether or isopropanol/diethyl ether, could be employed to induce crystallization.[3]

  • Column Chromatography: While generally less common for polar salts, if impurities are of similar polarity, reverse-phase column chromatography could be a viable purification technique.

  • Washing: Washing the crude solid with a non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane, can be effective in removing non-polar impurities.[3]

Analytical Characterization

While specific experimental spectral data for 3-Amino-3-methylcyclobutan-1-one hydrochloride is not widely published, a predicted spectral analysis provides a useful reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons of the cyclobutane ring, and the protons of the ammonium group. The methylene protons would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The methyl group would likely be a singlet.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the quaternary carbon bearing the amino and methyl groups, the methylene carbons of the cyclobutane ring, and the methyl carbon.

Other Analytical Techniques
  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (100.14 g/mol ) and provide fragmentation patterns useful for structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) around 1780 cm⁻¹ (typical for a cyclobutanone) and for the N-H bonds of the ammonium group.

Applications in Drug Discovery

3-Amino-3-methylcyclobutan-1-one hydrochloride is a valuable building block in the synthesis of pharmacologically active molecules, most notably in the area of metabolic diseases.

Intermediate in the Synthesis of GLP-1 Receptor Agonists

This compound serves as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists.[1] These drugs are at the forefront of treating type 2 diabetes and obesity. The 3-amino-3-methylcyclobutane moiety can be incorporated into the structure of these peptide or small molecule agonists to enhance their binding affinity to the GLP-1 receptor and improve their pharmacokinetic properties.[1] While specific patented examples detailing the use of this exact molecule are not publicly available, the general strategy involves utilizing the amine functionality for coupling reactions in the synthesis of these complex therapeutic agents.[4][5]

Building Block for Covalent Inhibitors

The presence of a reactive ketone allows for its use as a building block in the development of covalent inhibitors, for instance, targeting protein kinases involved in glucose metabolism pathways.[1] The ketone can react with nucleophilic residues in the active site of a target protein to form a stable covalent bond, leading to irreversible inhibition.

Reductive Amination Reactions

The primary amine of 3-Amino-3-methylcyclobutan-1-one hydrochloride can undergo reductive amination with aldehydes and ketones to generate a diverse library of secondary amines. This is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-Amino-3-methylcyclobutan-1-one hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid skin and eye contact, as the hydrochloride salt may cause irritation.[1] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage temperature is 2-8 °C.[1]

Conclusion

3-Amino-3-methylcyclobutan-1-one hydrochloride is a strategically important building block in modern drug discovery. Its unique structural features and versatile reactivity make it an attractive component for the synthesis of novel therapeutics, particularly in the field of metabolic diseases. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its key applications, serving as a valuable resource for scientists and researchers in the pharmaceutical sciences. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in the development of next-generation medicines.

References

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. (2020). WO2020074583A1 - Process for the manufacture of glp-1 analogues.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (2022). US20220135639A1 - Process for preparing a gip/glp1 dual agonist.
  • Google Patents. (2018). US20180057558A1 - Synthesis of GLP-1 Peptides.
  • Google Patents. (2021). GLP-1 AGONIST POLYPEPTIDE COMPOUND AND SALT THEREOF, SYNTHESIS METHOD THEREFOR AND USE THEREOF.

Sources

Technical Guide: 3-Amino-3-methylcyclobutan-1-one in GLP-1 Receptor Agonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Small Molecule Revolution

The development of Glucagon-like peptide-1 (GLP-1) receptor agonists has shifted decisively from injectable peptides (e.g., Semaglutide, Tirzepatide) to oral small molecules (e.g., Orforglipron, Danuglipron). The central challenge in this transition is conformational restriction . Peptides naturally adopt alpha-helical turns to bind the orthosteric pocket of the GLP-1 receptor (GLP-1R). Small molecules must mimic this spatial arrangement without the entropic penalty of flexible alkyl chains.

3-Amino-3-methylcyclobutan-1-one (CAS: 2089255-22-9) has emerged as a high-value building block in this domain. Its unique geminal amino-methyl substitution pattern on a strained cyclobutane ring offers two critical advantages:

  • Vector Alignment: It locks pharmacophores into a specific angular relationship (typically ~145°), mimicking the

    
     or 
    
    
    
    side-chain vectors of the native peptide helix.
  • Metabolic Shielding: The quaternary carbon center prevents oxidative deamination and blocks metabolic soft spots, significantly enhancing oral bioavailability (

    
    ).
    

This guide details the structural rationale, synthetic utility, and experimental protocols for utilizing this scaffold in GLP-1 agonist discovery.

Structural Rationale: The "Conformational Lock"

The efficacy of small molecule GLP-1 agonists relies on their ability to penetrate the transmembrane domain (TMD) of the receptor. The 3-amino-3-methylcyclobutan-1-one scaffold acts as a "linker with logic."

The Thorpe-Ingold Effect in Drug Design

The gem-dimethyl effect (Thorpe-Ingold effect) suggests that substituents on a quaternary carbon restrict bond rotation, favoring ring closure or specific conformers. In 3-amino-3-methylcyclobutan-1-one, the methyl group forces the bulky amino group (and its subsequent derivatizations) into a pseudo-equatorial position to minimize 1,3-diaxial interactions.

SAR Implications
  • Rigidity: The cyclobutane ring is puckered (butterfly conformation). This puckering creates a defined exit vector for substituents, unlike the chair conformation of cyclohexane which can flip.

  • Basicity Modulation: The electron-withdrawing nature of the carbonyl (or resulting amine/alcohol after reduction) modulates the pKa of the primary amine, optimizing it for interactions with Asp/Glu residues in the GLP-1R binding pocket.

Visualization: Pharmacophore Alignment

The following diagram illustrates how this building block bridges the gap between peptide flexibility and small molecule rigidity.

GLP1_Design_Logic Peptide Native GLP-1 Peptide (Flexible Helix) Challenge Oral Bioavailability Barrier Peptide->Challenge Proteolytic Instability SmallMol Small Molecule Agonist (Danuglipron/Orforglipron Class) Challenge->SmallMol Required Transition BuildingBlock 3-Amino-3-methylcyclobutan-1-one (The Linker) SmallMol->BuildingBlock Key Scaffold Mechanism Gem-Amino/Methyl Effect (Restricted Rotation) BuildingBlock->Mechanism Provides Result High Potency & Metabolic Stability Mechanism->Result Yields

Figure 1: The strategic role of the cyclobutane scaffold in translating peptide pharmacophores to stable small molecules.

Synthetic Protocols

Material Profile
PropertySpecification
Chemical Name 3-Amino-3-methylcyclobutan-1-one HCl
CAS Number 2089255-22-9
Molecular Weight 135.59 g/mol (HCl salt)
Appearance White crystalline powder
Solubility Soluble in Water, MeOH; Sparingly soluble in DCM
Storage Hygroscopic; Store at -20°C under Argon
Protocol A: Reductive Amination (The Coupling Step)

The most common application of this building block is linking it to an aryl or heteroaryl moiety (e.g., a substituted benzimidazole or pyridine) to form the agonist core.

Objective: Synthesis of a secondary amine intermediate via reductive amination.

Reagents:

  • 3-Amino-3-methylcyclobutan-1-one HCl (1.0 equiv)

  • Aryl Amine Partner (e.g., 4-fluoro-benzylamine derivative) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Basing (Optional but Recommended): If the aryl amine partner is acid-sensitive, neutralize the HCl salt of the cyclobutanone first using polymer-supported carbonate resin in MeOH, then filter and concentrate.

  • Imine Formation:

    • In a flame-dried flask, dissolve the Aryl Amine (1.0 mmol) and 3-Amino-3-methylcyclobutan-1-one (1.0 mmol) in DCE (10 mL).

    • Add AcOH (0.1 mmol).

    • Stir at Room Temperature (RT) for 2 hours under

      
      . Note: Monitoring by LCMS should show the formation of the imine mass [M+H]+.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12-16h).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Gradient: 0-10% MeOH in DCM with 1%

      
      ).
      

Critical Control Point: The steric bulk of the gem-methyl group can slow down imine formation. If conversion is low after 2 hours, add activated molecular sieves (4Å) to drive the equilibrium by removing water.

Protocol B: Strecker Reaction (Nitrile Insertion)

For synthesizing analogs requiring a nitrile group (common in GLP-1s for H-bond acceptance), a Strecker reaction is utilized.

  • Suspend 3-Amino-3-methylcyclobutan-1-one HCl in water/dioxane (1:1).

  • Add

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv).
  • Stir at 60°C for 4 hours.

  • Result: Formation of the alpha-amino nitrile, which can be further hydrolyzed to the amino acid if necessary.

Experimental Workflow Visualization

The following diagram details the decision tree for processing this building block into a GLP-1 receptor agonist candidate.

Synthetic_Workflow Start Start: 3-Amino-3-methylcyclobutan-1-one Decision Target Moiety? Start->Decision PathA Path A: Linker Construction Decision->PathA Linear Linker PathB Path B: Core Rigidification Decision->PathB Spiro Core RxnA Reductive Amination (STAB, DCE, AcOH) PathA->RxnA RxnB Spirocyclization (Strong Base, Alkyl Dihalide) PathB->RxnB IntermedA Secondary Amine Intermediate RxnA->IntermedA IntermedB Spiro-cyclobutane Scaffold RxnB->IntermedB Final GLP-1 Agonist Candidate (e.g., Orforglipron Analog) IntermedA->Final IntermedB->Final

Figure 2: Synthetic decision tree for incorporating the cyclobutanone scaffold.

Safety & Handling (E-E-A-T)

As a Senior Scientist, strict adherence to safety protocols is non-negotiable.

  • Reactivity: The free amine is prone to oxidation; keep as the HCl salt until use. The ketone is reactive toward nucleophiles.[1][2]

  • Toxicity: While specific tox data on this intermediate is limited, cyclobutane derivatives can be biologically active. Handle as a potent chemical irritant.

  • Waste: Borohydride residues (from Protocol A) must be quenched slowly with dilute acid or acetone before disposal to prevent hydrogen gas evolution.

References

  • Ma, D., et al. (2007). "Structure-activity relationships of nonpeptidic GLP-1 receptor agonists." Proceedings of the National Academy of Sciences (PNAS).

  • Pfizer Inc. (2025). "Small molecule GLP-1 receptor agonists and methods of use." Patent Application / Pipeline Update.

  • Griffith, D. A., et al. (2022). "Discovery of Danuglipron (PF-06882961): A Potent, Oral Small-Molecule GLP-1 Receptor Agonist." Journal of Medicinal Chemistry.

  • Eli Lilly and Company. (2023). "Orforglipron (LY3502970) Phase 3 Clinical Trials."[3][4] ClinicalTrials.gov.

  • ChemShuttle. "3-amino-3-methylcyclobutan-1-one hydrochloride Product Profile."

  • Kawaguchi, S., et al. (2012). "Cyclobutane derivatives as novel nonpeptidic small molecule agonists of glucagon-like peptide-1 receptor." Bioorganic & Medicinal Chemistry.

Sources

Medicinal chemistry applications of gem-dimethyl substituted cyclobutanones

[1]

Executive Summary

In the toolkit of modern drug discovery, 3,3-dimethylcyclobutanone and its congeners represent a high-value "tactical scaffold."[1] They offer a unique combination of conformational rigidity (due to ring strain) and metabolic stability (via the gem-dimethyl blocking effect).[1] Unlike flexible acyclic chains or planar phenyl rings, the gem-dimethyl cyclobutane motif forces substituents into specific vectors, often improving potency by reducing the entropic penalty of binding while simultaneously blocking oxidative metabolism at the

1

This guide details the synthetic access, reactivity profiles, and medicinal chemistry applications of this scaffold, moving beyond basic theory to field-proven strategies for lead optimization.[1]

Part 1: The Pharmacophore Logic

Why gem-Dimethyl Cyclobutanes?

The utility of this scaffold rests on three physicochemical pillars:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The presence of the gem-dimethyl group on the cyclobutane ring creates steric bulk that biases the ring conformation.[1] In ring-opening or ring-expansion reactions, this acceleration is kinetic.[1] In a binding context, it restricts the conformational ensemble of the molecule, pre-organizing it for the target active site.[1]

  • Metabolic Blocking: Cyclobutanones are prone to metabolic attack, but the gem-dimethyl group at the 3-position (or 2-position) effectively blocks

    
    -hydroxylation and subsequent ring-opening metabolism.[1] This is critical for extending the half-life (
    
    
    ) of lead compounds.
  • Vector Positioning (The "Pucker"): Cyclobutane is not planar; it exists in a puckered conformation (~25-35°).[1] Substituents on a 3,3-dimethylcyclobutyl scaffold are displayed in distinct axial/equatorial-like orientations. This allows for precise vector exploration that is distinct from the flat vectors of a phenyl ring or the chair vectors of a cyclohexane.[1]

Graphviz Diagram: Structural Logic & Decision Tree

The following diagram illustrates the decision logic for deploying this scaffold in a MedChem campaign.

GStartLead Optimization ChallengeProb1Problem: High Metabolic Clearance(Alpha-Oxidation)Start->Prob1Prob2Problem: Low Potency(Entropic Penalty)Start->Prob2Prob3Problem: Solubility/LogP(Phenyl Ring Liability)Start->Prob3Sol1Solution: gem-Dimethyl Block(Steric Shielding)Prob1->Sol1Sol2Solution: Conformational Lock(Thorpe-Ingold Effect)Prob2->Sol2Sol3Solution: Fsp3 Character(Bioisostere Replacement)Prob3->Sol3ScaffoldTarget Scaffold:3,3-DimethylcyclobutaneSol1->ScaffoldSol2->ScaffoldSol3->ScaffoldApp1Application: Kinase Linker(e.g., Raf Inhibitors)Scaffold->App1App2Application: Neuroactive Amines(e.g., 3,3-diphenyl analogs)Scaffold->App2App3Application: Ring Expansion(Gamma-Lactams)Scaffold->App3

Caption: Decision tree for selecting gem-dimethyl cyclobutane scaffolds to address specific ADME/Potency liabilities.

Part 2: Synthetic Access & Transformations

Accessing the 3,3-dimethylcyclobutanone core is typically achieved via [2+2] cycloaddition. The resulting ketone is a versatile "divergent point" for synthesis.[1]

Core Synthesis: The [2+2] Ketene Route

The most robust method involves the cycloaddition of a ketene (or ketene equivalent) with an alkene.[1] For the 3,3-dimethyl analog, isobutylene is the alkene partner.

  • Industrial Route: Direct pyrolysis of acetone or acetic acid to generate ketene, followed by reaction with isobutylene.[1]

  • Laboratory Route (Dichloroketene): In situ generation of dichloroketene from trichloroacetyl chloride and Zn/Cu couple, reacting with isobutylene to form 2,2-dichloro-3,3-dimethylcyclobutanone, followed by reductive dechlorination (Zn/HOAc).[1]

Strategic Transformations

Once the cyclobutanone is formed, it serves as a gateway to three distinct chemical spaces:

  • Ring Expansion (The Lactam Route): Reaction with hydroxylamine-O-sulfonic acid (or Schmidt reaction conditions) expands the 4-membered ring to a 5-membered gamma-lactam .[1] This is a powerful route to novel pyrrolidinone scaffolds that retain the gem-dimethyl group.[1]

  • Ring Expansion (The Lactone Route): Baeyer-Villiger oxidation converts the ketone to the gamma-lactone .[1] This is often used to access chiral building blocks or ring-opened gamma-hydroxy acids.

  • Reductive Amination: Direct conversion of the ketone to an amine yields 3,3-dimethylcyclobutylamines , which are common linkers in kinase inhibitors.[1]

Graphviz Diagram: Synthetic Divergence

SynthesisIsobutyleneIsobutyleneCyclobutanone3,3-Dimethylcyclobutanone(The Core)Isobutylene->Cyclobutanone[2+2] CycloadditionKeteneKetene / DichloroketeneKetene->CyclobutanoneLactoneGamma-Lactone(Baeyer-Villiger)Cyclobutanone->LactonemCPBALactamGamma-Lactam(Beckmann/Schmidt)Cyclobutanone->LactamNH2OH / TsClAmineCyclobutylamine(Reductive Amination)Cyclobutanone->AmineR-NH2 / NaBH(OAc)3

Caption: Divergent synthesis starting from the [2+2] cycloaddition of isobutylene and ketene.

Part 3: Case Studies & Bioactive Architectures

Raf Kinase Inhibitors (Linker Application)

In the development of B-Raf inhibitors (e.g., for melanoma), the linker region connecting the hinge-binding motif to the solubilizing tail is critical.[1]

  • Role: The 3,3-dimethylcyclobutyl moiety has been utilized as a rigid linker.[1]

  • Benefit: It orients the urea or amide bonds correctly for hydrogen bonding while the methyl groups fill a small hydrophobic pocket, improving potency over the linear propyl or ethyl linkers.[1]

GPR88 Agonists (Bioisostere Application)

Research into GPR88 agonists for CNS disorders has utilized the cyclobutane ring as a bioisostere for phenyl rings.[1]

  • Compound: Analogs of 2-PCCA.

  • Result: The cyclobutyl derivatives often show improved metabolic stability and blood-brain barrier (BBB) penetration due to increased

    
     character (saturation) compared to the flat aromatic precursors.[1]
    
Neuroactive Amines (3,3-Diphenyl Analog)

While not gem-dimethyl, the 3,3-diphenylcyclobutanamine class illustrates the scaffold's ability to mimic the spatial arrangement of neurotransmitter reuptake inhibitors. The gem-dimethyl variants are often explored as "shrunk" versions of these lipophilic scaffolds to tune logP.

Part 4: Experimental Protocols

Protocol A: Laboratory Synthesis of 3,3-Dimethylcyclobutanone (via Dichloroketene)

This protocol avoids the use of gaseous ketene, making it safer for standard medicinal chemistry labs.[1]

Reagents:

  • Isobutylene (condensed gas)

  • Trichloroacetyl chloride[1]

  • Zinc dust (activated)

  • Phosphorus oxychloride (

    
    )
    
  • Dimethoxyethane (DME)

Step 1: [2+2] Cycloaddition

  • Setup: Flame-dry a 3-neck flask equipped with a dry ice condenser. Maintain a nitrogen atmosphere.

  • Activation: Suspend Zinc dust (4.0 equiv) in anhydrous ether/DME. Add a catalytic amount of

    
    .[1]
    
  • Addition: Condense isobutylene (excess) into the flask at -78°C.

  • Reaction: Add a solution of trichloroacetyl chloride (1.0 equiv) dropwise over 1 hour. Allow the mixture to warm to room temperature and reflux for 4 hours.

  • Workup: Filter off zinc salts. Wash the filtrate with

    
     and brine. Dry over 
    
    
    and concentrate to yield crude 2,2-dichloro-3,3-dimethylcyclobutanone.

Step 2: Dechlorination [1]

  • Reaction: Dissolve the crude dichloro-compound in glacial acetic acid. Add Zinc dust (5.0 equiv) in portions at 0°C.

  • Process: Stir at room temperature for 12 hours. The exothermic reaction drives the reductive dechlorination.[1]

  • Purification: Dilute with water and extract with pentane (the product is volatile!). Carefully distill the pentane to isolate 3,3-dimethylcyclobutanone (bp ~140-145°C).[1]

Protocol B: Baeyer-Villiger Expansion to 3,3-Dimethyl-gamma-butyrolactone

Used to access the lactone scaffold.[1]

  • Reagents: 3,3-Dimethylcyclobutanone (1.0 equiv), m-CPBA (1.2 equiv),

    
     (1.5 equiv), DCM.[1]
    
  • Procedure: To a solution of the ketone in DCM at 0°C, add

    
    . Slowly add m-CPBA.[1]
    
  • Monitoring: Stir at RT for 16 hours. Monitor by TLC (stain with PMA).

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Wash with 
    
    
    .
  • Result: Concentration yields the lactone, which is generally stable and can be purified by silica chromatography (EtOAc/Hexanes).[1]

Part 5: Data Summary Table

Property3,3-Dimethylcyclobutanone2,2-Dimethylcyclobutanone
CAS Number 1192-33-21192-14-9
Boiling Point ~140-145°C~130-135°C
Primary Use Linker / Spacer / ScaffoldOrtho-substitution mimic
Key Reaction Ring Expansion (Lactam/Lactone)Ring Opening (Branched acids)
Metabolic Liability Low (Blocked alpha-position)Low (Blocked alpha-position)
Strain Energy ~26 kcal/mol~26 kcal/mol

References

  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. 2016; 93: 401-412.[1] Link

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. 2021. (Review of cyclobutane applications in FDA drugs and candidates). Link

  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ-Lactams. Angewandte Chemie Int.[1] Ed. 2021. Link

  • Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science. 2015.[1][2] Link

  • 3,3-Dimethylcyclobutanone Product Data. PubChem. CID 544604. Link

Solubility profile of 3-amino-3-methylcyclobutan-1-one HCl in methanol and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profile of 3-amino-3-methylcyclobutan-1-one HCl in Methanol and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-amino-3-methylcyclobutan-1-one hydrochloride (HCl), a key building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a scientifically grounded, estimated solubility profile based on fundamental physicochemical principles and data from analogous structures. Critically, this guide serves as a practical manual for researchers, offering detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility in both aqueous and methanolic systems. By integrating theoretical insights with actionable methodologies, this whitepaper equips drug development professionals to generate reliable solubility data essential for formulation, process development, and regulatory compliance.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its behavior from synthesis to in vivo efficacy. It is a measure of the maximum amount of a substance that can be dissolved in a given solvent at thermodynamic equilibrium.[1] Poor solubility can severely limit a drug's bioavailability, complicate formulation design, and create significant hurdles in manufacturing and scale-up.[2]

3-amino-3-methylcyclobutan-1-one HCl has emerged as a valuable structural motif in the synthesis of novel therapeutics.[2] As with any API candidate or intermediate, a thorough understanding of its solubility in relevant solvent systems is not merely academic but a prerequisite for rational drug development. Water is the universal biological solvent, making aqueous solubility a primary determinant of oral absorption. Methanol, a common polar protic solvent in organic synthesis, is frequently used in crystallization and purification processes, rendering solubility data in this medium critical for process chemistry and optimization.

This guide provides both a theoretical framework for understanding the solubility of this compound and the detailed, validated methodologies required to measure it accurately.

Physicochemical Properties & Estimated Solubility Profile

To understand the solubility of 3-amino-3-methylcyclobutan-1-one HCl, we must first consider its molecular structure and inherent properties. As an amine hydrochloride salt, it is the product of a basic amine and a strong acid (HCl), a fact that profoundly influences its behavior in polar solvents.

Chemical Structure:

  • IUPAC Name: 3-amino-3-methylcyclobutan-1-one hydrochloride

  • Molecular Formula: C₅H₁₀ClNO[2]

  • Molecular Weight: 135.59 g/mol [2]

// Nodes for the atoms N [label="NH₃⁺", pos="0,1.5!"]; C_alpha [label="C", pos="0,0!"]; C_beta1 [label="CH₂", pos="-1.2,-0.7!"]; C_gamma [label="C=O", pos="0,-1.5!"]; C_beta2 [label="CH₂", pos="1.2,-0.7!"]; C_methyl [label="CH₃", pos="1.2,0.7!"]; Cl [label="Cl⁻", pos="-2.5,0!"];

// Edges for the bonds N -- C_alpha; C_alpha -- C_beta1; C_beta1 -- C_gamma; C_gamma -- C_beta2; C_beta2 -- C_alpha; C_alpha -- C_methyl;

} caption: "Structure of 3-amino-3-methylcyclobutan-1-one HCl"

The molecule's key features—a polar ketone, a charged ammonium group, and a compact cyclobutane ring—all contribute to its solubility characteristics.

Key Physicochemical Parameters

While specific experimental data for this exact molecule is sparse, we can make expert estimations based on its structure and data from similar cyclic amines.

PropertyValue (Known/Estimated)Rationale & Impact on Solubility
Molecular Weight 135.59 g/mol [2]Low molecular weight generally favors higher solubility.
Physical Form White crystalline powder[2]As a crystalline solid, solubility will be governed by the energy required to overcome the crystal lattice.
Melting Point ~165-168 °C[2]A relatively high melting point suggests a stable crystal lattice, which must be overcome by solvation energy for dissolution to occur.
pKa (Estimated) 9.0 - 10.5Based on analogous cyclic amine hydrochlorides, the pKa of the conjugate acid (the ammonium group) is expected to be high.[3][4] This means the compound will be fully ionized and positively charged in aqueous solutions across the entire physiological pH range (1.2-6.8), dramatically increasing its affinity for polar water molecules through ion-dipole interactions.[5]
logP (Estimated) < 0The presence of a ketone and, more importantly, a charged ammonium group, makes the molecule highly polar. A negative logP value is anticipated, indicating a strong preference for the aqueous phase over an organic phase, which correlates with high water solubility.[6]
Estimated Solubility Profile

Based on the physicochemical properties, a qualitative and estimated quantitative solubility profile can be proposed. It is imperative to recognize that these quantitative values are expert estimations intended for preliminary assessment and must be confirmed by rigorous experimental measurement as detailed in Section 3.0.

SolventQualitative SolubilityEstimated Quantitative Range (25 °C)Scientific Rationale
Water Good[2]> 100 mg/mLAs an ionic salt with a high pKa, the compound is fully charged and highly polar. It readily forms strong ion-dipole interactions and hydrogen bonds with water molecules, leading to excellent solvation and high solubility.[7][8]
Methanol Moderate[2]10 - 100 mg/mLMethanol is a polar protic solvent capable of hydrogen bonding, which allows it to solvate the ions. However, its lower dielectric constant compared to water makes it less efficient at stabilizing the separated cation (ammonium) and anion (chloride), resulting in lower, though still significant, solubility.

Experimental Protocols for Accurate Solubility Determination

As a Senior Application Scientist, I cannot overstate the importance of precise, experimentally-derived data. The following protocols represent the gold standard for determining the thermodynamic equilibrium solubility of an API.

The Isothermal Shake-Flask Method: The Gold Standard

The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by regulatory bodies like the WHO and is described in pharmacopeias such as the USP.[1][9][10] The principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved API in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess API to solvent in a sealed vial B Agitate at constant T (e.g., 25°C or 37°C) for 24-72 hours A->B C Periodically sample until concentration plateaus (equilibrium reached) B->C Verify Equilibrium D Cease agitation, allow undissolved solid to settle C->D E Withdraw supernatant D->E H Analyze residual solid (e.g., by XRPD) D->H Self-Validation F Filter (0.22 µm PVDF) or centrifuge to remove particulates E->F G Quantify API concentration (e.g., by validated HPLC-UV method) F->G

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an amount of 3-amino-3-methylcyclobutan-1-one HCl into a series of glass vials (in triplicate for each solvent and temperature point). The amount should be sufficient to ensure a visible excess of solid remains after equilibrium is reached.

    • Causality: Using an excess of solid is fundamental to ensuring the final solution is truly saturated, representing the thermodynamic solubility limit.

    • Add a precise volume of the chosen solvent (e.g., deionized water or HPLC-grade methanol) to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a consistent rate that ensures the solid particles are well-suspended without creating a vortex.[9]

    • Allow the system to equilibrate for a sufficient duration, typically 24 to 72 hours. To validate the equilibration time, samples can be taken at various intervals (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]

  • Sample Separation (Critical Step):

    • Once equilibrium is reached, carefully remove the vials from the shaker. Allow the excess solid to settle.

    • Withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter. Alternatively, the sample can be centrifuged at high speed, and the clear supernatant collected.

    • Trustworthiness: This step is critical to prevent undissolved solid particles from contaminating the sample, which would lead to an erroneously high solubility value. Filter validation studies should be performed to ensure the API does not adsorb to the filter material.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase to fall within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The solubility is then calculated back from the measured concentration and the dilution factor, typically reported in mg/mL or g/100 mL.

  • Self-Validation:

    • After the experiment, the remaining solid from the vials should be recovered, dried, and analyzed using a technique like X-ray Powder Diffraction (XRPD).

    • Authoritative Grounding: This step validates the experiment by confirming that the solid in equilibrium with the solution is the same crystalline form as the starting material and has not undergone a phase transformation (e.g., to a different polymorph or a solvate) during the experiment.[12]

The Polythermal Method: A Dynamic Alternative

The polythermal method is a complementary technique used to rapidly determine the temperature-dependence of solubility.[12] Instead of fixing the temperature, this method involves preparing a suspension of known concentration and determining the exact temperature at which all solid material dissolves upon controlled heating.

G A Prepare slurry of known concentration (C1) B Heat slowly at a constant rate (e.g., 0.5 °C/min) A->B C Monitor for complete dissolution via turbidity probe or visual inspection B->C D Record temperature (T1) at which solution becomes clear C->D E Repeat for different concentrations (C2, C3...) D->E Iterate F Plot C vs. T to generate solubility curve D->F E->A

By repeating this process for a series of different concentrations, a full solubility-temperature profile can be generated. This method is particularly useful for identifying transition temperatures between different solid forms (e.g., polymorphs or hydrates).[12]

Data Interpretation and Validation

The output of the experimental work is a set of data points representing solubility at different temperatures.

Constructing the Solubility Profile

The data should be presented in both tabular and graphical formats. A graph plotting Solubility (mg/mL) versus Temperature (°C) provides an intuitive visualization of the compound's behavior in each solvent. For most substances, solubility increases with temperature, resulting in an upward-sloping curve.

The Self-Validating System

A robust solubility determination is a self-validating system. The analytical data (concentration) must be supported by solid-state characterization to ensure its integrity.

G Sol Measured Solubility (Concentration in Supernatant) Comp Compare Solid Forms Sol->Comp Solid Residual Solid Characterization (XRPD) Solid->Comp Start Starting Material Characterization (XRPD) Start->Comp Valid Data is Valid Comp->Valid Solid Form Unchanged Invalid Data is for a different solid form (e.g., solvate). Re-evaluate. Comp->Invalid Solid Form Changed

If the residual solid is different from the starting material, the measured solubility does not represent the starting material but rather the new, more stable form under the experimental conditions. This is a critical insight for drug development, as an unexpected change in solid form can have significant consequences for the final drug product.[12]

Conclusion

While publicly available quantitative data for 3-amino-3-methylcyclobutan-1-one HCl is limited, a robust solubility profile can be confidently predicted and, more importantly, experimentally determined. Based on its structure as a low molecular weight amine salt, it is expected to exhibit good solubility in water (>100 mg/mL) and moderate solubility in methanol (10-100 mg/mL), with solubility increasing with temperature in both solvents.

This guide provides the theoretical foundation to understand this behavior and the detailed, authoritative experimental protocols required to generate precise and reliable data. Adherence to the described isothermal shake-flask method, coupled with diligent solid-state analysis, will yield a trustworthy solubility profile, empowering researchers and drug development professionals to make informed decisions in formulation, process chemistry, and overall project advancement.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (1999). European Medicines Agency. Available at: [Link][13][14][15]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. Available at: [Link][16]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). Available at: [Link][9]

  • ICH guideline Q6A on specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2000). European Medicines Agency. Available at: [Link][17]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link][18]

  • <1236> Solubility Measurements. (2016). USP-NF. Available at: [Link][1]

  • Shake Flask logK. (2017). Lokey Lab Protocols. Available at: [Link][19]

  • <1171> PHASE-SOLUBILITY ANALYSIS. (n.d.). uspbpep.com. Available at: [Link][20]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link][21]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Available at: [Link][10]

  • Lopez-Mejias, V., et al. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available at: [Link][12]

  • Demchuk, O., et al. (2020). pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids cis/trans‐11–13. ResearchGate. Available at: [Link][3]

  • (A-C) Experimental LogP values for the primary cycloalkylamines amines... (n.d.). ResearchGate. Available at: [Link][6]

  • Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. Available at: [Link][7]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link][2]

  • Experimental pKa values of conjugated amine (di)hydrochlorides... (n.d.). ResearchGate. Available at: [Link][22]

  • Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). YouTube. Available at: [Link][23]

Sources

3-Amino-3-methylcyclobutan-1-one supplier purity standards for pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Establishing and Verifying Purity Standards for 3-Amino-3-methylcyclobutan-1-one in Pharmaceutical R&D

Foreword

As a Senior Application Scientist in the pharmaceutical development sector, I've observed that the success of a novel drug candidate is often determined long before it reaches clinical trials. It begins with the fundamental building blocks—the starting materials and intermediates. The quality of these initial components dictates the reproducibility of the synthesis, the integrity of biological data, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3] This guide provides an in-depth technical framework for a particularly valuable, yet challenging, intermediate: 3-Amino-3-methylcyclobutan-1-one. Its unique strained-ring structure offers significant advantages in medicinal chemistry but also presents distinct purity and stability challenges.[4] This document is designed to equip researchers, chemists, and drug development professionals with the expertise to define, verify, and maintain the stringent purity standards required for this critical intermediate, ensuring a solid foundation for their R&D programs.

The Strategic Value and Inherent Challenges of 3-Amino-3-methylcyclobutan-1-one

The 3-amino-3-methylcyclobutan-1-one moiety is increasingly sought after in modern drug design. The four-membered ring introduces a high degree of conformational rigidity, a desirable trait for locking a molecule into its bioactive conformation to enhance target binding affinity.[4] The presence of both a primary amine and a ketone provides two orthogonal handles for synthetic diversification, making it an excellent scaffold for building chemical libraries.

However, the inherent ring strain of approximately 26 kcal/mol makes the cyclobutane ring susceptible to specific degradation pathways not commonly seen in more stable aliphatic or aromatic systems.[5] This can lead to a complex impurity profile arising from synthesis, purification, and even storage. Understanding and controlling for these potential impurities is not merely a quality control exercise; it is a prerequisite for generating reliable and reproducible scientific results.

A Multi-Dimensional Framework for Quality Assessment

For a critical intermediate, a single purity value on a Certificate of Analysis (CoA) is insufficient. A robust quality assessment must be multi-dimensional, encompassing unambiguous identity, orthogonal purity verification, and a thorough understanding of the impurity profile.

Pillar 1: Unambiguous Structural Identity

Before any purity assessment, the material's identity must be unequivocally confirmed. Relying on a single technique is inadvisable. A combination of spectroscopic methods provides the highest degree of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation. The ¹H NMR spectrum should clearly resolve the methyl singlet, the diastereotopic protons of the cyclobutane ring, and the amine protons. The ¹³C NMR will confirm the carbonyl carbon (~210 ppm), the quaternary carbon, and the two methylene carbons. The absence of unexpected signals is as critical as the presence of expected ones.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the molecular formula (C₅H₉NO). High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, further validating the elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the sharp C=O stretch of the ketone (typically ~1780 cm⁻¹ for a cyclobutanone) and the N-H stretching of the primary amine.

Pillar 2: Orthogonal Purity and Impurity Profiling

No single analytical method can detect all possible impurities. Therefore, employing orthogonal techniques—methods that separate compounds based on different chemical or physical properties—is essential for a comprehensive purity assessment.[][7]

Table 1: Orthogonal Analytical Methods for Quality Control

Analytical MethodPrinciple of Separation/DetectionKey Information ProvidedTypical R&D Acceptance Criteria
HPLC-UV/CAD Polarity (Reversed-Phase)Quantifies non-volatile organic impurities. Provides % area purity.> 98.0%
Gas Chromatography (GC-FID) Volatility and Boiling PointQuantifies volatile organic impurities and residual solvents.Per ICH Q3C limits[8]
Loss on Drying (LOD) Gravimetric analysis of volatile contentMeasures water and total residual solvent content.< 1.0%
Sulfated Ash Gravimetric analysis of non-volatile residueMeasures inorganic impurities (e.g., residual salts, catalysts).[9]< 0.1%
Pillar 3: Characterization of Potential Impurities

In pharmaceutical development, the identity of an impurity can be more important than its quantity. According to ICH Q3A guidelines, impurities must be reported, identified, and qualified based on their levels relative to the maximum daily dose of the final drug.[8][9][10] For an intermediate, understanding potential impurities is key to controlling the quality of the final API.[11]

  • Process-Related Impurities: Starting materials, intermediates from preceding steps, and reaction byproducts.[12]

  • Degradation Products: The strained ring is susceptible to hydrolysis or other ring-opening reactions. Self-condensation between the amine and ketone functionalities is also possible.

  • Reagents and Catalysts: Inorganic salts or residual metals from the manufacturing process.[9]

In-House Verification: Protocols and Rationale

Verifying a supplier's CoA is a critical step to ensure quality. The following protocols are robust starting points for in-house analysis.

Protocol: HPLC-UV for Organic Purity

This method is designed to provide a detailed profile of non-volatile organic impurities.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-20 min: 2% to 80% B

    • 20-23 min: 80% B

    • 23-23.1 min: 80% to 2% B

    • 23.1-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 205 nm.

  • Sample Preparation: Accurately weigh ~2 mg of material and dissolve in 2 mL of 90:10 Water:Acetonitrile.

Causality Behind Experimental Choices:

  • Why a C18 column? It is a versatile stationary phase that provides good retention for small molecules with moderate polarity.

  • Why formic acid? It is a mass spectrometry-compatible mobile phase modifier that protonates the primary amine, leading to sharper, more symmetrical peaks and improved chromatographic performance.

  • Why a shallow gradient? A slow, shallow gradient is crucial for resolving closely related impurities from the main peak.

  • Why 205 nm detection? The compound lacks a strong chromophore. A low wavelength is used to maximize the detection sensitivity for both the main compound and potential impurities that might otherwise be missed.

Protocol: GC-FID for Residual Solvents

This protocol is designed to detect and quantify common solvents used in synthesis and purification.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 260 °C.

  • Carrier Gas: Helium, constant flow.

  • Sample Preparation: Dissolve ~100 mg of material in 1 mL of high-purity DMSO.

Trustworthiness Through Self-Validation: This protocol's reliability is established by first running a blank (diluent only) to ensure a clean baseline. Subsequently, a system suitability standard containing a known mixture of common solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene) is injected to verify the column's resolution and the detector's response, ensuring the system is performing correctly before analyzing the actual sample.

Visualizing the Quality Control & Disposition Workflow

A systematic approach is essential for managing incoming materials. The following workflow ensures that every batch is properly vetted before being released for use in R&D.

QC_Workflow cluster_reception 1. Material Reception & Documentation Review cluster_testing 2. In-House Analytical Verification (Orthogonal) cluster_disposition 3. Data Analysis & Material Disposition A Receive Material Shipment B Quarantine & Assign Internal Lot # A->B C Review Supplier Certificate of Analysis (CoA) - Purity - Impurity Profile - Test Methods B->C D Sample Material from Container C->D E Identity Confirmation (NMR, HRMS) D->E F Organic Purity & Impurity Profile (HPLC-UV) D->F G Residual Solvents (GC-FID) D->G H Inorganic Content (Sulfated Ash) D->H I Compare In-House Data vs. CoA and Internal Specifications E->I F->I G->I H->I J Decision Point I->J K Release Material for R&D Use J->K Meets Specs L Reject Lot & Initiate Supplier Investigation J->L Out of Spec (OOS)

Caption: A systematic workflow for the quality control and disposition of incoming intermediates.

The Escalating Purity Demands in Drug Development

The required purity of an intermediate is not static; it intensifies as a project moves from discovery towards clinical development. Using material of insufficient quality in later stages can jeopardize a program by introducing confounding variables and safety risks.

  • Early Discovery (Hit Finding): Purity of >95% may be acceptable. The focus is on identifying novel scaffolds and initial biological activity. However, reactive impurities can still lead to false positives.

  • Lead Optimization: Purity standards must tighten to >98%. At this stage, precise structure-activity relationships (SAR) are being established. An unknown, highly potent impurity could mislead the entire optimization strategy.[13]

  • Preclinical Development: Purity of >99% is often required. The material used for pivotal toxicology studies must be representative of the final commercial process. All impurities above the ICH identification threshold (typically 0.10%) must be structurally characterized.[8]

  • Clinical Manufacturing (API): The intermediate's quality directly impacts the final API.[14] A well-defined and consistent impurity profile is non-negotiable to ensure patient safety and meet regulatory expectations set by bodies like the FDA and EMA.[15]

The diagram below illustrates this critical relationship between the development stage and quality requirements.

Purity_Progression cluster_pipeline Drug Development Pipeline cluster_requirements Key Quality Milestones Discovery Discovery LeadOpt LeadOpt Discovery->LeadOpt Req_Discovery Focus on structural novelty Discovery->Req_Discovery Preclinical Preclinical LeadOpt->Preclinical Req_LeadOpt Ensure SAR integrity Identify key impurities LeadOpt->Req_LeadOpt Clinical Clinical Preclinical->Clinical Req_Preclinical Material for toxicology studies Characterize impurities >0.10% Preclinical->Req_Preclinical Req_Clinical Consistent impurity profile ICH qualification of impurities Clinical->Req_Clinical

Caption: Correlation between drug development stage and escalating intermediate purity requirements.

Conclusion

For a high-value intermediate like 3-Amino-3-methylcyclobutan-1-one, establishing rigorous purity standards is a foundational pillar of a successful R&D program. It is an investment that pays dividends in the form of reliable data, reproducible science, and accelerated development timelines. By moving beyond a simple CoA and embracing a multi-dimensional quality framework—combining unambiguous identification, orthogonal analytical verification, and a deep understanding of the impurity landscape—research organizations can mitigate risks and build a robust data package. This diligence ensures that the unique chemical properties of this building block are leveraged to their full potential, paving a clear and scientifically sound path from the laboratory to the clinic.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025). Vertex AI Search Grounding API.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. The definitive regulatory guidance on the content and qualification of impurities in new drug substances.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Summarizes the various ICH Q3 guidelines (A, B, C, D, E)
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). The EMA's adoption of the ICH Q3A(R2) guideline.
  • ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy. A concise summary of the ICH Q3A guideline's scope.
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube.
  • Pharmaceutical Intermediates in Drug Synthesis. (2025). BOC Sciences. Discusses the characteristics of high-quality intermediates, including purity levels and the use of analytical techniques like HPLC and GC.
  • Why High-Purity Chemicals Matter in Drug Discovery. (2025). Apollo Scientific.
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production. (2024). Elchemy. Highlights that the purity of an intermediate is paramount as impurities can carry over into the final API.
  • Intermediates in Pharma 10 Essential Techniques to Know. (2024). Pharmaffiliates. Notes that quality control for intermediates requires analytical procedures like HPLC, GC, and MS to detect impurities.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). Medium.
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. (2025). Pharmaffiliates. Emphasizes that high-purity intermediates are required to ensure accuracy and reproducibility in pharmaceutical R&D.
  • 3-amino-3-methylcyclobutan-1-one hydrochloride.ChemShuttle.
  • 3-amino-3-methylcyclobutan-1-ol hydrochloride.ChemShuttle. Example of a related building block offered by a chemical supplier.
  • 2089255-22-9|3-amino-3-methylcyclobutan-1-one hydrochloride|BLD Pharm.BLD Pharm. Supplier page providing access to analytical documentation like NMR and HPLC for a specific lot.
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025). Techmate Ltd. Discusses how trace impurities can compromise a drug's performance and affect research accuracy.
  • 3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-64-2.AChemBlock. Example of a supplier specifying a purity level (97%)
  • 2089255-22-9 | 3-amino-3-methylcyclobutan-1-one hydrochloride.Aribo Biotechnology. A supplier listing for the target compound hydrochloride salt.
  • 3-Amino-3-methylbutan-1-ol. (2018). SIELC Technologies. Provides an example of a reversed-phase HPLC method for a similar small amino alcohol, suggesting mobile phase components.
  • Regulatory Strategy for Starting Material Designation. (2010). Pharmaceutical Outsourcing. Discusses how impurities in starting materials can carry through or react to form new impurities in the final API.
  • Chemical Purity and Its Impact on Manufacturing. (2019). Moravek, Inc.. Explains the fundamental importance of chemical purity for the efficacy and safety of pharmaceuticals.
  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (2023). ResearchGate.
  • 3-(Aminomethyl)-3-methylcyclobutan-1-one | C6H11NO | CID 115011058.PubChem, NIH.
  • (1s,3r)-3-amino-1-methylcyclobutan-1-ol.Chemspace.
  • 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871.PubChem, NIH. Database entry for a related compound, providing chemical properties and synonyms.
  • Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reaction... (2011). PubMed, J Org Chem.
  • Purification techniques for 2-methylcyclobutan-1-one...Benchchem.
  • 3-methylcyclobutan-1-one | 1192-08-1.Sigma-Aldrich. Supplier data for a related compound, showing typical purity levels (97%) and storage conditions.
  • CN104892385B - A kind of purifying process of cyclobutanone.Google Patents.
  • Cyclobutanes in Organic Synthesis.Baran Lab, Scripps Research. A presentation outlining the synthesis, strain, and utility of cyclobutanes in organic chemistry.
  • Preparation of Cyclobutenone.Organic Syntheses Procedure.
  • Cyclobutane synthesis.Organic Chemistry Portal.
  • Explore Our Novel Cyclobutane Derivatives. (2020). Life Chemicals.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions.Organic Reactions.
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI. Provides an example of an HPLC method for analyzing a small molecule primary amine, including column and mobile phase details.

Sources

Methodological & Application

Application Note: Strategic Integration of 3-Amino-3-methylcyclobutan-1-one in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-3-methylcyclobutan-1-one (AMCB) represents a high-value scaffold in modern peptidomimetic design.[1] Unlike flexible linear amino acids, the cyclobutane core provides rigid conformational restriction, reducing the entropic penalty upon receptor binding. Furthermore, the C1-ketone functionality serves as a reversible electrophilic "warhead," making this building block critical for the synthesis of Transition State Analogs targeting cysteine and serine proteases (e.g., Cathepsin K, Calpain).[1]

This guide details the specific methodologies for utilizing AMCB to generate C-terminal electrophilic traps and conformationally constrained


-amino acid analogs.

Scientific Rationale & Mechanism

The Gem-Dimethyl Effect and Ring Pucker

The incorporation of the methyl group at the C3 position (geminal to the amine) is not merely for hydrophobic bulk. It exploits the Thorpe-Ingold effect (gem-dimethyl effect), which biases the cyclobutane ring into a specific "puckered" conformation (typically


30°).[1]
  • Impact: This locks the vector of the amine relative to the ketone, pre-organizing the molecule for binding events.

  • Stereochemistry: The geminal methyl group prevents racemization at the

    
    -position relative to the amine, a common issue in other cyclobutanone syntheses.
    
Mechanism of Action: The Electrophilic Trap

When incorporated at the C-terminus of a peptide sequence, the AMCB ketone acts as a transition-state mimetic.

  • Cysteine Proteases: The active site thiolate (

    
    ) of the enzyme attacks the carbonyl carbon of AMCB.
    
  • Result: Formation of a reversible hemithioketal adduct. This mimics the tetrahedral intermediate of peptide bond hydrolysis, potently inhibiting the enzyme without permanent alkylation (unlike irreversible vinyl sulfones).

Experimental Protocols

Protocol A: Synthesis of C-Terminal Peptide Warheads

Objective: Couple AMCB to a peptide sequence to create a protease inhibitor. Challenge: The ketone is sensitive to strong nucleophiles; the amine is supplied as a salt.

Materials
  • Peptide Precursor: N-protected peptide acid (e.g., Boc-Phe-Leu-OH).[1]

  • Reagent: 3-amino-3-methylcyclobutan-1-one HCl salt.[1][2]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Activation: Dissolve the N-protected peptide acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and HOAt (1.1 eq).[1]

  • Base Addition: Add DIPEA (2.5 eq) and stir at 0°C for 10 minutes to activate the carboxylate.

    • Note: Pre-activation is crucial to minimize contact time between the free aminocyclobutanone and the activation agents, reducing side reactions.

  • Coupling: Add 3-amino-3-methylcyclobutan-1-one HCl (1.2 eq) followed by an additional 1.5 eq of DIPEA.

    • Critical: The second portion of DIPEA frees the amine from the HCl salt in situ.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Look for Mass = Peptide + 135.6 - H2O).[1]

  • Workup: Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine), sat.[1] NaHCO3, and brine.[1]

  • Deprotection (Boc): Treat the crude intermediate with TFA/DCM (1:1) for 30 mins.

    • Warning: Do not use reductive cleavage conditions or strong nucleophilic scavengers (like thiols) that might attack the ketone.

Protocol B: Reductive Amination for Constrained Scaffolds

Objective: Use the ketone of AMCB to branch the peptide or create a constrained diamine library.

Materials
  • Amine Partner: Benzylamine or Amino-acid ester.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Selected for mildness to avoid reducing the ketone to an alcohol before amination.[1]

  • Solvent: DCE (1,2-Dichloroethane).[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve 3-amino-3-methylcyclobutan-1-one (N-protected, e.g., Boc-AMCB) (1.0 eq) and the amine partner (1.1 eq) in DCE.

  • Catalyst: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at RT.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir overnight.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

  • Result: A 1,3-cis/trans substituted cyclobutane.

Visualization of Workflows

Diagram 1: Synthesis & Mechanism of Action

This diagram illustrates the parallel workflows: using AMCB as a "Warhead" (Path A) versus a "Scaffold" (Path B).

AMCB_Workflow AMCB 3-amino-3-methyl cyclobutan-1-one (HCl) Coupling Amide Coupling (HATU/DIPEA) AMCB->Coupling Path A: C-Cap RedAmin Reductive Amination (STAB/AcOH) AMCB->RedAmin Path B: Branching Peptide Protected Peptide (COOH-Terminus) Peptide->Coupling AminePart Diverse Amine (R-NH2) AminePart->RedAmin Warhead Peptide-Cyclobutanone (Warhead) Coupling->Warhead Scaffold 1,3-Diamino Cyclobutane Mimetic RedAmin->Scaffold Inhibition Hemithioketal Adduct (Transition State Mimic) Warhead->Inhibition Biological Activity Enzyme Cysteine Protease (Active Site -SH) Enzyme->Inhibition Nucleophilic Attack

Caption: Dual-pathway utilization of AMCB. Path A generates protease inhibitors; Path B generates constrained diamine scaffolds.

Quantitative Data & Specifications

Table 1: Physicochemical Profile of AMCB

PropertyValueRelevance to Synthesis
Molecular Weight 135.59 g/mol (HCl salt)Calculation of equivalents.
Reactive Groups

Amine, Ketone
Bifunctional; requires orthogonal protection.[1]
Ring Strain ~26 kcal/molHigh reactivity; avoid high heat (>80°C).[1]
Solubility High: Water, MeOH; Low: DCMUse DMF for coupling reactions.[1]
Storage -20°C, HygroscopicKeep desiccated to prevent hydrolysis/clumping.

Troubleshooting & Expert Tips

  • Issue: Low Coupling Yield.

    • Cause: The steric bulk of the gem-methyl group hinders nucleophilic attack of the amine.

    • Solution: Switch from HATU to COMU or PyBOP and increase reaction time. Ensure the HCl is fully neutralized (check pH > 8).

  • Issue: Ketone Reduction.

    • Cause: During deprotection or workup, inadvertent reduction occurs.[1]

    • Solution: Avoid NaBH4 during any intermediate steps. If removing Fmoc, use standard piperidine, but ensure no aldehydes are present in solvents to prevent aldol reactions.[1]

  • Issue: Racemization.

    • Insight: While the gem-methyl protects the

      
      -carbon, the ketone can enolize under strong basic conditions.
      
    • Solution: Minimize exposure to strong bases (e.g., NaOH, LiOH).[1] Use DIPEA or Collidine for basic adjustments.

References

  • Enamine. Confining the χ space of basic natural amino acids: cyclobutane-derived χ1,χ2-constrained analogues.[1][3] Retrieved from [1]

  • MDPI. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. (2021).[1] Retrieved from [1]

  • ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[1] (2022).[1][4] Retrieved from [1]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from [1]

  • National Institutes of Health (PubChem). 3-Amino-3-methylcyclobutan-1-one Compound Summary.[1] Retrieved from [1]

Sources

Troubleshooting & Optimization

Preventing ring-opening side reactions in cyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyclobutanone synthesis. As a Senior Application Scientist, I understand the unique challenges associated with synthesizing and handling these strained four-membered rings. Their inherent ring strain, which makes them powerful synthetic intermediates, also renders them susceptible to undesired ring-opening side reactions[1][2][3]. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and proactively design experiments that minimize these side reactions.

Troubleshooting Guide: Diagnosing and Solving Ring-Opening Reactions

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions grounded in mechanistic principles.

Problem 1: Low yields in my [2+2] ketene-alkene cycloaddition, with significant formation of linear ester or acid byproducts.

  • Potential Cause 1: Lewis Acid is too harsh.

    • Scientific Rationale: Strong Lewis acids (e.g., AlCl₃, TiCl₄) can coordinate strongly to the carbonyl oxygen of the newly formed cyclobutanone. This enhances the electrophilicity of the carbonyl carbon and polarizes the adjacent C-C bonds, making the ring highly susceptible to cleavage by nucleophiles present in the reaction mixture (like trace water or the counter-ion of the Lewis acid)[4].

    • Solution: Switch to a milder Lewis acid. Ethylaluminum dichloride (EtAlCl₂) is often effective as it promotes the desired cycloaddition without causing significant ring opening[5]. Alternatively, non-coordinating or sterically hindered Lewis acids can be employed. It is crucial to perform the reaction under strictly anhydrous conditions to prevent hydrolysis.

  • Potential Cause 2: The reaction temperature is too high.

    • Scientific Rationale: Thermally, cyclobutanones can undergo a [2+2] cycloelimination (a retro-[2+2] reaction) to regenerate the ketene and alkene, or decompose into ethylene and ketene[6]. While the activation energy for this is high (around 52 kcal/mol), it can become a relevant side reaction at elevated temperatures, especially if the desired product is strained or the reaction is prolonged.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Lewis acid-promoted cycloadditions, this is often between -78 °C and 0 °C[5]. Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times.

Problem 2: My cyclobutanone product is decomposing during aqueous workup or silica gel chromatography.

  • Potential Cause: Presence of acid or base.

    • Scientific Rationale: Both acids and bases can catalyze the ring-opening of cyclobutanones.

      • Acid-Catalyzed Opening: Protonation of the carbonyl oxygen activates the ring towards nucleophilic attack, leading to cleavage of a C-C bond adjacent to the carbonyl[7][8]. This is a common issue during workups with acidic solutions or on standard silica gel, which is inherently acidic.

      • Base-Catalyzed Opening: Bases can promote enolization. For some substituted cyclobutanones, the resulting enolate can undergo fragmentation, driven by the release of ring strain[9][10].

    • Solution:

      • Neutralize Carefully: During workup, use a buffered wash (e.g., saturated NaHCO₃ solution) to quench the reaction and maintain a neutral pH. Avoid strong acids or bases.

      • Use Deactivated Silica Gel: For chromatography, use silica gel that has been pre-treated with a base like triethylamine (typically 1% triethylamine in the eluent) to neutralize acidic sites. Alternatively, alumina (neutral or basic) can be a suitable stationary phase.

      • Minimize Contact Time: Do not let the cyclobutanone sit in solution or on the column for extended periods.

Problem 3: Ring-expansion of a substituted cyclopropanol is yielding acyclic ketones or other fragmentation products.

  • Potential Cause: Incorrect choice of catalyst or reaction conditions for the semipinacol rearrangement.

    • Scientific Rationale: The desired reaction is a concerted or near-concerted 1,2-alkyl shift to form the cyclobutanone. However, the cyclopropanol can also undergo C-C bond cleavage to form a homoenolate intermediate or a β-keto radical, depending on the conditions[11][12]. If these intermediates are not channeled into the desired product pathway, they can lead to fragmentation or other side reactions. For instance, single-electron oxidation can lead to a β-keto radical that readily opens[11].

    • Solution: The choice of catalyst is critical. Lewis acids are commonly used to promote the rearrangement[13][14]. For transition-metal-catalyzed variants, the metal and ligands orchestrate the bond cleavage and formation steps. Ensure the literature precedent for the specific substrate class is followed closely. For example, some systems work well with Brønsted acids[15], while others require specific transition metal catalysts like gold(I) or palladium(II)[11][15].

Visual Guide: Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing the cause of ring-opening side reactions.

TroubleshootingWorkflow Start Observing Ring-Opening Side Products? Timing When does opening occur? Start->Timing DuringRxn During the Reaction Timing->DuringRxn  Reaction DuringWorkup During Workup/ Purification Timing->DuringWorkup  Post-Reaction CauseRxn Potential Cause? DuringRxn->CauseRxn CauseWorkup Potential Cause? DuringWorkup->CauseWorkup LewisAcid Harsh Lewis Acid CauseRxn->LewisAcid [2+2] Cycloaddition? Thermal High Temperature CauseRxn->Thermal Heat applied? Radical Radical Initiator (e.g., light, oxidant) CauseRxn->Radical Photochemical/Redox? AcidBase Acidic/Basic Conditions CauseWorkup->AcidBase Sol_MildLA Solution: Use milder Lewis Acid (e.g., EtAlCl2, ZnCl2) LewisAcid->Sol_MildLA Sol_Temp Solution: Lower reaction temp. (-78°C to 0°C) Thermal->Sol_Temp Sol_Radical Solution: Exclude light/oxygen; Add radical inhibitor Radical->Sol_Radical Sol_Neutral Solution: Use neutral workup; Use passivated silica AcidBase->Sol_Neutral RingOpeningMechanism cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack & Cleavage Cyc Cyclobutanone H_plus H+ ProtonatedCyc Protonated Cyclobutanone Cyc->ProtonatedCyc Fast Equilibrium Nuc H₂O (Nucleophile) Intermediate Tetrahedral Intermediate ProtonatedCyc->Intermediate Slow, Rate-Determining Opened Ring-Opened Product (γ-Keto Acid) Intermediate->Opened Fast Rearrangement

Sources

Technical Support Center: Preserving Chiral Integrity in 3-Amino-3-Methylcyclobutanone Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral cyclobutane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-amino-3-methylcyclobutanone and need to ensure its stereochemical integrity during salt formation. Epimerization at the C3 position is a critical challenge that can compromise the viability of a synthetic route and the efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate this complex issue.

Section 1: The Core Challenge: Understanding Epimerization

Q: What is epimerization and why is it a problem for 3-amino-3-methylcyclobutanone?

A: Epimerization is the change in configuration at a single stereocenter in a molecule that has more than one. In the case of 3-amino-3-methylcyclobutanone, which has a chiral center at the C3 position, epimerization leads to the conversion of one enantiomer into its opposite, resulting in a loss of enantiomeric excess (e.e.) and potentially a racemic mixture.

The underlying cause of this epimerization is a chemical process called keto-enol tautomerism .[1][2] The hydrogen atom on the C3 carbon (the α-carbon) is acidic because of its proximity to the carbonyl group. In the presence of an acid or a base, this proton can be removed to form a planar, achiral enol or enolate intermediate.[3][4] Once this planar intermediate is formed, the stereochemical information at the C3 center is lost. When the intermediate is reprotonated to reform the ketone, the proton can add from either face of the planar double bond, yielding both the original enantiomer and its epimer.[4][5]

This process is a significant issue during salt formation because the conditions—involving the addition of an acid to the basic amine in a solvent—can readily facilitate this tautomerism, leading to an undesired loss of chiral purity in the final isolated product.[6]

Epimerization_Mechanism Keto_S Original (S)-Enantiomer (Chiral) Enol Enol/Enolate Intermediate (Achiral & Planar) Keto_S->Enol H⁺ Abstraction (Acid/Base Catalyzed) Enol->Keto_S Reprotonation (Face A) Keto_R Epimerized (R)-Enantiomer (Chiral) Enol->Keto_R

Caption: Mechanism of epimerization via a planar enol/enolate intermediate.

Section 2: Troubleshooting Guide

Problem: Significant loss of enantiomeric excess (e.e.) is observed in my isolated 3-amino-3-methylcyclobutanone salt. What went wrong?

This is the most common issue encountered. The root cause is almost always that the experimental conditions allowed the system to reach, or move towards, thermodynamic equilibrium, where a mixture of epimers is more stable. The solution is to operate under strict kinetic control .[7][8]

Kinetic vs. Thermodynamic Control refers to whether the product distribution is determined by the reaction rates (kinetic) or the relative stability of the products (thermodynamic).[9][10] To preserve stereochemistry, you must ensure the desired salt forms much faster than epimerization can occur.

FeatureKinetic Control (Recommended) Thermodynamic Control (Problematic)
Governing Factor Rate of reaction (lowest activation energy)[9]Stability of product (lowest Gibbs free energy)[9]
Dominant Product The product that forms the fastest (desired salt)The most stable product (potentially the epimerized salt)
Reaction Conditions Low temperature, short reaction time[10]High temperature, long reaction time[10]
Reversibility Irreversible or pseudo-irreversible conditionsReversible reaction conditions are required

Here are the most probable causes and their corresponding solutions:

Possible Cause 1: Reaction Temperature is Too High

High temperatures provide the necessary activation energy for the keto-enol tautomerism to occur and for the system to reach equilibrium.[7]

Troubleshooting Steps:

  • Reduce Temperature: Perform the salt formation at a significantly lower temperature. Start at 0 °C and, if epimerization persists, move to -20 °C or even lower. Low temperatures drastically reduce the rate of enolization, favoring the kinetically controlled salt formation.[11]

  • Minimize Heating During Workup: Ensure that all subsequent steps, including drying, are performed at low temperatures to prevent post-isolation epimerization.

Possible Cause 2: Inappropriate Solvent Choice

Polar and protic solvents (like methanol, ethanol, or water) can facilitate epimerization by stabilizing the charged intermediates and transition states involved in proton transfer.[11][12]

Troubleshooting Steps:

  • Switch to Aprotic, Less Polar Solvents: Employ solvents that do not readily participate in proton exchange. Excellent choices include methyl tert-butyl ether (MTBE), toluene, heptane, or ethyl acetate.

  • Leverage Solubility Differences: A key strategy is to choose a solvent in which the starting free amine is soluble, but the desired salt product is poorly soluble. This causes the salt to precipitate out of the solution as it forms. This rapid crystallization effectively removes the product from the reactive environment, preventing it from re-dissolving and equilibrating to the undesired epimer.[13]

Possible Cause 3: Extended Reaction or Workup Time

The longer the product remains in a solution where epimerization is possible, the greater the chance of losing chiral purity.[9]

Troubleshooting Steps:

  • Minimize Reaction Time: Once the acid has been added and the salt has precipitated, do not let the slurry stir for extended periods. The goal is rapid formation and isolation.

  • Streamline Workup: Proceed immediately to filtration and drying after the precipitation is complete. Avoid letting the material sit in mother liquor for hours or overnight.

Possible Cause 4: Incorrect Stoichiometry or Presence of Catalytic Acid/Base

Using a large excess of acid or having residual base from a previous step can create a catalytic cycle that continuously promotes enolization.[11][14]

Troubleshooting Steps:

  • Use Stoichiometric Acid: Carefully add exactly 1.0 equivalent of the acid. This ensures the complete conversion of the amine to its salt without leaving excess acid to catalyze epimerization.

  • Ensure Purity of Starting Material: Confirm that the 3-amino-3-methylcyclobutanone free base is free from any reagents (especially bases) used in its synthesis or purification.

Section 3: Validated Protocol for Epimerization-Free Salt Formation

Q: Can you provide a reliable, step-by-step protocol for forming the salt while minimizing epimerization?

A: Absolutely. This protocol is designed around the principles of kinetic control to ensure the preservation of stereochemical integrity.

Workflow A 1. Dissolve Amine (in cold aprotic solvent) B 2. Cool Solution (e.g., to 0 °C) A->B C 3. Prepare Acid Solution (1.0 eq. in same solvent) B->C D 4. Add Acid Dropwise (with vigorous stirring) C->D E 5. Induce Precipitation (Observe for solid formation) D->E F 6. Stir Briefly (at low temperature) E->F G 7. Isolate by Filtration (Rapidly) F->G H 8. Wash & Dry (with cold solvent, under vacuum) G->H

Caption: Recommended workflow for kinetically controlled salt formation.

Experimental Protocol: Kinetically Controlled Salt Formation

Materials & Reagents:

  • (S)-3-amino-3-methylcyclobutanone (free base)

  • Chosen Acid (e.g., HCl, p-toluenesulfonic acid monohydrate)

  • Anhydrous Aprotic Solvent (e.g., MTBE, Toluene, or Ethyl Acetate)

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Cooling bath (ice-water or dry ice-acetone)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of Amine Solution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the (S)-3-amino-3-methylcyclobutanone free base in the chosen anhydrous aprotic solvent (approx. 5-10 volumes).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Ensure the temperature is stable before proceeding.

  • Preparation of Acid Solution: In a separate flask, prepare a solution of exactly 1.0 molar equivalent of the desired acid in a small amount of the same aprotic solvent.

  • Acid Addition: Add the acid solution dropwise via a syringe or dropping funnel to the cold, vigorously stirred amine solution over 5-10 minutes. The rate should be slow enough to maintain the low temperature.

  • Precipitation and Isolation:

    • The desired salt should begin to precipitate during or shortly after the acid addition.

    • Once the addition is complete, allow the resulting slurry to stir at 0 °C for an additional 15-30 minutes to ensure complete precipitation. Do not stir for excessively long periods.

    • Isolate the solid product immediately by vacuum filtration.

  • Washing and Drying:

    • Wash the filter cake with a small amount of the cold aprotic solvent to remove any soluble impurities.

    • Dry the isolated salt under vacuum at a low temperature (e.g., room temperature or slightly above) until a constant weight is achieved.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which acid should I use for the salt formation? The choice of acid depends on the desired physical properties of the final salt (e.g., crystallinity, solubility, stability). Common choices include hydrochloric acid (often added as a solution in an organic solvent like dioxane or isopropanol), p-toluenesulfonic acid, or methanesulfonic acid. It is crucial to select an acid that forms a salt which readily crystallizes from your chosen solvent system to facilitate rapid isolation.

Q2: How can I accurately measure the enantiomeric excess (e.e.) of my product? The most reliable and widely used methods for determining e.e. are chiral separation techniques.[15] Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the industry standards for separating and quantifying enantiomers.[16] Circular Dichroism (CD) spectroscopy can also be a powerful tool for assessing enantiomeric purity.[17][18]

Q3: Is the epimerization process reversible? Yes, the formation of the enol/enolate intermediate is an equilibrium process.[2] This is precisely why the strategy of precipitating the desired product is so effective. By removing the kinetically favored product from the solution as a solid, you prevent it from re-entering the equilibrium and converting to the thermodynamically favored epimer mixture.

Q4: My starting free base already has a low e.e. Can this salt formation protocol improve it? No. This protocol is designed to preserve the existing stereochemical purity of your material. It is not a resolution or purification technique. If your starting material is not enantiopure, your final salt will reflect that. The key is to prevent further degradation of the e.e. during the salt formation step.

References

  • Hudlicky, T., & Reed, J. W. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 1165-1204. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Chemistry Steps. [Link]

  • Gholami, H. (2018). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria Thesis. [Link]

  • Ma, J., & Jiao, N. (2014). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers, 1(1), 53-56. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Rowley, B. M., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering. [Link]

  • Lelais, G., & MacMillan, D. W. C. (2016). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]

  • Thompson, L. A. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]

  • Lin, S.-L., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society, 145(39), 21376-21382. [Link]

  • LibreTexts. (2019). 9.1: Keto-Enol Tautomerization. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Jansson, A. M., & Szabó, K. J. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(11), 7545-7553. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • de la Torre, A., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. PMC. [Link]

Sources

Technical Support Center: pH Control for Amino-Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and application of amino-cyclobutanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable but sensitive compounds. Here, we provide in-depth, field-proven insights into the critical role of pH in maintaining the stability of amino-cyclobutanone derivatives and offer practical solutions to common challenges encountered during their use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent instability of amino-cyclobutanone derivatives and the pivotal role of pH.

Q1: Why are amino-cyclobutanone derivatives so sensitive to pH?

A: The sensitivity of amino-cyclobutanone derivatives to pH arises from a combination of factors inherent to their structure:

  • Ring Strain: The four-membered cyclobutanone ring possesses significant angle strain.[1][2] This strain makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which can initiate ring-opening reactions.[2][3]

  • Presence of the Amino Group: The amino group, a key feature of these derivatives, can act as an internal nucleophile or influence the electronic properties of the molecule, further contributing to its reactivity.

  • Keto-Enol Tautomerism: Like other ketones, cyclobutanones can tautomerize to their enol form. This process can be catalyzed by both acids and bases, and the resulting enol is often a reactive intermediate in degradation pathways.[4]

  • Susceptibility to Retro-Mannich Reaction: Amino-cyclobutanones are essentially β-amino ketones. Under certain pH conditions, they can undergo a retro-Mannich (or dealdolization) reaction, leading to ring cleavage. This reaction is a known degradation pathway for β-amino carbonyl compounds.[5]

Both acidic and basic conditions can catalyze these degradation pathways, making strict pH control essential for preserving the integrity of the molecule.[6][7]

Q2: What are the typical signs of degradation in my sample?

A: Degradation can manifest in several ways. Vigilant observation for these signs is the first step in troubleshooting:

  • Visual Changes: A noticeable change in the color or clarity of a solution is often the first indicator of a chemical transformation.

  • Chromatographic Changes: When analyzing the sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), you may observe a decrease in the peak area of the parent compound, the appearance of new impurity peaks, or changes in peak shape.[8][9]

  • Spectroscopic Changes: Nuclear Magnetic Resonance (NMR) spectroscopy may reveal the disappearance of characteristic signals of the starting material and the emergence of new, unidentifiable peaks.

  • Inconsistent Experimental Results: Poor yields, unexpected side products, or a loss of biological activity in downstream applications can all be symptomatic of compound degradation.

Q3: Is there a universal "safe" pH range for storing and using these compounds?

A: While there is no single pH that is optimal for all amino-cyclobutanone derivatives, a general guideline is to maintain a slightly acidic to neutral pH, typically in the range of 4.0 to 7.0. However, the optimal pH is highly dependent on the specific substitution pattern of the molecule. It is crucial to experimentally determine the ideal pH for your specific derivative.

Extreme pH values should almost always be avoided. Strongly acidic conditions (pH < 3) can promote hydrolysis and ring-opening, while strongly basic conditions (pH > 8) can facilitate enolization and retro-Mannich reactions.[6][7]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem: "My reaction yield is significantly lower than expected, and my HPLC shows multiple new peaks."
  • Plausible Cause: This is a classic sign of on-reaction degradation. The pH of your reaction mixture is likely drifting into an unstable range, causing your starting material or product to decompose. This can be caused by the reagents themselves, byproducts generated during the reaction, or the solvent system.

  • Diagnostic Steps:

    • Monitor pH in Real-Time: Use a calibrated pH meter to track the pH of your reaction mixture from start to finish.[10] Take measurements at regular intervals.

    • Forced Degradation Study: Intentionally expose your compound to a range of acidic and basic conditions (e.g., pH 2, 4, 7, 9, 12) at a set temperature.[7][11][12] Analyze the samples by HPLC to identify which conditions produce the degradation products seen in your reaction. This helps confirm pH as the root cause.

  • Corrective Actions:

    • Implement a Buffer System: Introduce a suitable buffer to maintain the pH within the optimal range determined from your forced degradation study.[13][14] The buffer's pKa should be close to the desired pH.[15][16]

    • Reagent Addition Strategy: If a reagent is strongly acidic or basic, add it slowly or as a dilute solution to prevent localized pH "hot spots" that can trigger rapid degradation.

Problem: "My purified amino-cyclobutanone derivative degrades during storage in solution."
  • Plausible Cause: The storage solvent is not maintaining a stable pH. Unbuffered solvents like pure water or methanol can have their pH easily altered by dissolved atmospheric CO₂ (forming carbonic acid) or contaminants leached from glassware.

  • Diagnostic Steps:

    • Measure the pH of the Storage Solution: Check the pH of a freshly prepared solution and compare it to one that has been stored for some time.

    • Accelerated Stability Test: Store aliquots of your compound in the proposed solvent system at an elevated temperature (e.g., 40 °C) and monitor for degradation over a few days.[12] This can quickly reveal long-term stability issues.

  • Corrective Actions:

    • Use Buffered Solutions for Storage: Always dissolve your purified compound in a well-defined buffer system for storage.[15] Citrate (pH 3-6) and phosphate (pH 6-8) buffers are common choices in pharmaceutical sciences.[13][17]

    • Store as a Solid: If possible, store the compound as a dry, solid material in an inert atmosphere (e.g., under argon or nitrogen) and at a low temperature. Prepare solutions fresh before use.

    • Consider Lyophilization: For long-term storage, lyophilizing the compound from a suitable buffer can significantly enhance its stability.

Problem: "I observe a gradual color change in my reaction mixture or stored solution."
  • Plausible Cause: Color change is often an indicator of the formation of highly conjugated systems, which can be the result of degradation and subsequent side reactions of the initial degradation products. This is a strong warning sign that the primary amino-cyclobutanone structure is no longer intact.

  • Diagnostic Steps:

    • Immediate Analysis: As soon as a color change is observed, take a sample and analyze it immediately via HPLC-UV/Vis or LC-MS.[7] The UV-Vis detector can provide information about the new chromophores being formed.

    • Correlate with pH: Measure the pH of the solution at the onset of the color change. This helps to link the degradation pathway to a specific pH environment.

  • Corrective Actions:

    • Stricter pH Control: This observation indicates that your current pH control method is insufficient. You may need to use a buffer with a higher capacity or switch to a different buffer system that is more effective in your desired range.[16]

    • Inert Atmosphere: Some degradation pathways may be oxidative and exacerbated by pH changes.[7] Blanketing the reaction or storage vessel with an inert gas like nitrogen or argon can help prevent oxidation.

Section 3: Key Experimental Protocols & Data

Protocol 1: Forced Degradation Study for pH Profile Determination

This protocol is designed to rapidly determine the pH stability profile of your amino-cyclobutanone derivative.[11][12]

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Common buffers are listed in the table below.

  • Incubation: Add a small aliquot of your stock solution to each buffer to reach a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Stress Conditions: Incubate the samples at a controlled elevated temperature (e.g., 50-70 °C) for a defined period (e.g., 24-48 hours). Include a control sample stored at 4 °C.

  • Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, quench if necessary (by neutralizing the pH), and analyze by a stability-indicating HPLC method.[9]

  • Data Interpretation: Plot the percentage of the remaining parent compound against pH. The pH at which the parent compound concentration is highest indicates the pH of maximum stability.

Data Presentation: Common Buffers for pH Control

The selection of a buffer is critical and depends on the desired pH range and compatibility with your reaction or formulation.[13]

Buffer SystemEffective pH RangepKa(s)Common Applications & Notes
Citrate 2.5 - 6.53.1, 4.8, 6.4Widely used in pharmaceutical formulations. Can chelate metal ions.[13]
Acetate 3.6 - 5.64.8Good for mild acidic conditions. The acid component can be volatile.[13][17]
Phosphate 6.0 - 8.02.1, 7.2, 12.3Highly versatile and mimics physiological conditions. Can precipitate with certain metal ions.[13][17]
Bicarbonate 8.0 - 9.06.4, 10.3Used where mild alkalinity is needed. Sensitive to atmospheric CO₂.[13]

Note: Always choose a buffer with a pKa within +/- 1 unit of your target pH for optimal buffer capacity.[16]

Protocol 2: Monitoring Degradation using a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[9]

  • Column Selection: A reversed-phase C18 column is typically the first choice for small molecules.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer at your optimal pH) and an organic modifier (e.g., Acetonitrile or Methanol).

    • Adjust the gradient slope to ensure separation between the parent peak and all degradation products observed in the forced degradation study.

  • Detection: Use a UV detector at a wavelength where the parent compound has strong absorbance. A Diode Array Detector (DAD) is highly recommended as it can help assess peak purity.[18]

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to established guidelines (e.g., ICH).[19] Specificity is proven by demonstrating that the parent peak is resolved from all degradation products.

Section 4: Visualizing Degradation & Control

Diagram 1: Key Degradation Pathways

The following diagram illustrates the two primary pH-dependent degradation pathways for a generic amino-cyclobutanone.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Retro-Mannich A Amino-Cyclobutanone B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate (Nucleophilic attack by H2O) B->C + H2O D Ring-Opened Product C->D Ring Cleavage E Amino-Cyclobutanone F Enolate Intermediate E->F + B- (Base) G Ring-Opened Imine/Enamine F->G Retro-Mannich (Ring Cleavage) H Final Degradation Products G->H Hydrolysis

Caption: Primary degradation routes for amino-cyclobutanones.

Diagram 2: Troubleshooting Workflow for Degradation Issues

This flowchart provides a logical sequence for diagnosing and solving stability problems.

G A Observation: Low Yield / Impurities / Color Change B Hypothesis: pH-Mediated Degradation A->B C Diagnostic Step 1: Monitor Reaction/Storage pH B->C D Diagnostic Step 2: Conduct Forced Degradation Study C->D E Is Degradation Correlated with pH? D->E F Identify Optimal pH Range E->F  Yes I Investigate Other Causes: - Oxidation - Temperature - Light Exposure E->I  No G Implement Corrective Action: - Add Buffer - Modify Reagent Addition - Store as Solid F->G H Problem Solved G->H

Caption: Systematic workflow for troubleshooting degradation.

References

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.
  • Lowe, D. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review.
  • Kim, H., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega.
  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Hake, J. Y., et al. (2008). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. The Journal of Organic Chemistry.
  • J-STAR Research. (n.d.). Method Development & Forced Degradation.
  • Dong, M. W., et al. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Strynadka, N. C. G., & Dmitrienko, G. I. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega.
  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar.
  • ACS Publications. (2025, February 21).
  • PharmacyLibrary. (2020, November 17). Chapter 6: Stability of Compounded Preparations. The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition.
  • Al-Kasas, A., et al. (n.d.).
  • Zhang, W. (2025, August 6). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
  • Jensen, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Alicat Scientific. (n.d.). Four Methods to Control pH in Bioreactors.
  • Lab Pro. (2023, December 26). Mastering the Art of pH Control: Unveiling the Science Behind Buffer pH4.
  • ijarsct. (2025, June 15).
  • AWS. (n.d.).
  • Paquette, L. A. (n.d.). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Science of Synthesis.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Symeres. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Quora. (2017, January 7). Which is more stable cyclopentanone or cyclobutanone?
  • Intertek. (n.d.). Protein Forced Degradation Studies.
  • ResearchGate. (n.d.). pH control in the conventional method.
  • Eppendorf Canada. (n.d.). pH Control in Bioreactors.
  • Frongia, A., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • Wikipedia. (n.d.). Cyclobutanone.
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • Wikipedia. (n.d.). Mannich reaction.
  • MDPI. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
  • ResearchGate. (n.d.).
  • PMC. (2025, August 8). Synthesis of the tetracyclic skeleton of Aspidosperma alkaloids via PET-initiated cationic radical-derived interrupted [2 + 2]/retro-Mannich reaction.
  • Accounts of Chemical Research. (2025, July 15).
  • The Journal of Physical Chemistry B. (n.d.).
  • PubMed. (2025, September 9). Asymmetric Mannich reaction enabled synthesis of alkaloids.
  • PMC. (n.d.).
  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
  • PubMed. (2025, August 16).

Sources

Validation & Comparative

Advanced NMR Interpretation: Distinguishing 3-Amino-3-Methylcyclobutan-1-one from Gem-Dimethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a specific analytical challenge in the characterization of 3-amino-3-methylcyclobutan-1-one : the interpretation of methyl signals and the potential confusion with gem-dimethyl motifs found in structural analogs (e.g., 3,3-dimethylcyclobutan-1-one).

While the target molecule (3-amino-3-methyl) theoretically contains a single methyl group, the dynamic "puckering" of the cyclobutanone ring and the presence of the amine can create complex splitting patterns in the ring protons that mimic or obscure the methyl interpretation. This guide objectively compares the NMR signature of the target compound against its gem-dimethyl analogs to ensure precise structural verification in drug development workflows.

Theoretical Framework: The Cyclobutanone "Butterfly"

To interpret the signals correctly, one must understand the conformational dynamics of the 4-membered ring.

Ring Puckering and Symmetry

Unlike planar cyclobutane, cyclobutanone adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Conformational Flip: The ring rapidly flips between two equivalent puckered conformers at room temperature.

  • Symmetry: 3-amino-3-methylcyclobutan-1-one possesses a plane of symmetry passing through C1 (carbonyl) and C3 (quaternary center).

  • Consequence:

    • The C3-Methyl is unique and lies on the symmetry plane.

    • The C2 and C4 methylene protons are chemically equivalent sets (

      
       is equivalent to 
      
      
      
      ). However, within each methylene group, the protons are geminal (
      
      
      vs
      
      
      ). Due to the rapid ring flip, these often average out, but the distinct electronic environment of the amine vs. methyl at C3 can induce magnetic non-equivalence (AA'BB' systems) in higher-field instruments.
The "Gem-Dimethyl" Misconception

The term "gem-dimethyl" refers to two methyl groups on the same carbon (


).
  • Target Molecule: Contains a Quaternary Methyl (

    
    ), not a gem-dimethyl group.
    
  • The Confusion: Researchers often confuse the target's spectrum with 3,3-dimethylcyclobutan-1-one (a common starting material or impurity) or misinterpret the integration of the methyl signal if the sample is impure.

Comparative Analysis: Target vs. Analogs

The following table contrasts the 1H NMR features of the target molecule against the most common "gem-dimethyl" confusion points.

Table 1: 1H NMR Spectral Comparison (Solvent: CDCl3)

FeatureTarget: 3-Amino-3-Methylcyclobutan-1-oneAnalog: 3,3-Dimethylcyclobutan-1-oneAnalog: 3-Methylcyclobutan-1-one
Methyl Signal Singlet (3H) Singlet (6H) Doublet (3H)
Methyl Shift (

)
~1.4 – 1.6 ppm (Deshielded by Amine)~1.2 – 1.3 ppm~1.1 – 1.2 ppm
Ring Protons (

-CH2)
Complex Multiplet / AA'BB' (4H)(Due to C3 asymmetry)Singlet or Broad Singlet (4H)(Due to C3 symmetry)Complex Multiplet (Coupled to H3)
Amine Signal Broad Singlet (2H) (Exchangeable)NoneNone
13C DEPT-135 C3 is Quaternary (No signal/inverted)C3 is Quaternary (No signal/inverted)C3 is Methine (Up/Positive)

Critical Insight: If you observe a 6H singlet , you have isolated the 3,3-dimethyl analog, not the amino-methyl target. If you observe a 3H doublet , you have the 3-methyl analog (lacking the amine).

Experimental Protocol: Definitive Assignment

To rigorously validate the structure and resolve the "gem-dimethyl" question, follow this self-validating workflow.

Solvent Selection Strategy
  • Primary Screen (CDCl3): Good for resolution of ring protons. The amine protons may be broad or invisible due to exchange.

  • Secondary Screen (DMSO-d6): Mandatory for confirming the amine. In DMSO, the

    
     protons appear as a distinct broad singlet or doublet (if coupled to exchangeable water) around 2.0–4.0 ppm, integrating to 2H. This confirms the presence of the amine, ruling out the simple 3,3-dimethyl analog.
    
Step-by-Step Characterization
  • Prepare Sample: Dissolve ~5-10 mg in 0.6 mL DMSO-d6 (preferred for amine visibility).

  • Acquire 1H NMR: Set relaxation delay (

    
    ) to 
    
    
    
    to ensure accurate integration of the quaternary methyl.
  • Integration Check: Calibrate the Methyl singlet to 3.00.

    • Pass: Ring protons integrate to ~4.0. Amine integrates to ~2.0.

    • Fail (Gem-Dimethyl): Methyl integrates to 6.0 relative to ring protons (4.0).

  • 2D Verification (HSQC): Run a multiplicity-edited HSQC.

    • Target: The methyl carbon (positive phase) correlates to the 3H singlet. The C3 carbon (quaternary) shows no correlation (it has no protons).

    • Validation: If the C3 carbon showed a correlation, it would be a methine (CH), indicating the 3-methyl analog (wrong structure).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for distinguishing the target from gem-dimethyl impurities.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Methyl_Region Analyze Methyl Region (1.0 - 1.6 ppm) Start->Methyl_Region Singlet_6H Signal: Singlet Integral: 6H Methyl_Region->Singlet_6H Symmetric Singlet_3H Signal: Singlet Integral: 3H Methyl_Region->Singlet_3H Asymmetric Doublet_3H Signal: Doublet Integral: 3H Methyl_Region->Doublet_3H Coupled Result_Gem Identification: 3,3-Dimethyl Analog (Gem-Dimethyl) Singlet_6H->Result_Gem Check_Amine Verify Amine Signal (~2-4 ppm, Broad 2H) Singlet_3H->Check_Amine Result_Mono Identification: 3-Methyl Analog (No Amine) Doublet_3H->Result_Mono Result_Target Identification: 3-Amino-3-Methyl (Target) Check_Amine->Result_Gem Signal Absent (Check Integration again) Check_Amine->Result_Target Signal Present

Figure 1: NMR decision tree for distinguishing 3-amino-3-methylcyclobutan-1-one from gem-dimethyl analogs.

Technical Caveats

The "Gem-Dimethyl" Protecting Group

If the synthesis involves a Boc-protection step (tert-butyloxycarbonyl), the spectrum will show a massive 9H singlet around 1.4 ppm. This is a tert-butyl group, which contains a gem-dimethyl motif.

  • Differentiation: The Boc signal is 9H. The target methyl is 3H. The Boc signal is usually sharper and slightly upfield of the quaternary C-Me.

Ring Proton Complexity (AA'BB')

Do not expect the ring protons (C2/C4) to be a simple doublet or triplet. Due to the fixed orientation of the amine vs. methyl at C3 (even with flipping), the "top" face and "bottom" face of the ring are magnetically distinct.

  • Observation: You will likely see a complex multiplet integrating to 4H around 2.5–3.2 ppm.

  • Contrast: In the 3,3-dimethyl analog, these protons often collapse to a singlet or a very tight AB system because the substituents at C3 are identical.

References

  • PubChem. (2025).[1][2] 3-Amino-3-methylcyclobutan-1-one | C5H9NO. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2003). Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones. Available at: [Link]

  • Reich, H. J. (2024).[3] Structure and NMR of Cyclobutanes. University of Wisconsin-Madison. (General Reference for Cyclobutane Puckering).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-3-Methylcyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, small, rigid scaffolds are invaluable for exploring chemical space. Cyclobutane rings, in particular, offer a unique three-dimensional geometry that can provide novel vector orientations for substituents. The 3-amino-3-methylcyclobutanone scaffold is an emerging motif of interest, combining a strained four-membered ring ketone with a sterically hindered tertiary amine. Understanding the gas-phase chemistry of these molecules is paramount for their rapid identification and characterization, especially in complex matrices encountered during metabolite identification or reaction monitoring.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-amino-3-methylcyclobutanone derivatives under common mass spectrometric conditions. We will compare fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, contrast these patterns with those of structural isomers, and provide actionable experimental protocols for researchers.

Foundational Principles of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by fundamental principles of chemical stability. The pathways that produce the most stable fragment ions and neutral losses will be the most favored.[1][2] For the 3-amino-3-methylcyclobutanone core, fragmentation is primarily dictated by the interplay between the carbonyl group, the tertiary amine, and the inherent strain of the cyclobutane ring.

  • Electron Ionization (EI): This high-energy technique bombards the molecule with electrons (typically 70 eV), ejecting an electron to form an energetically unstable molecular radical cation (M+•).[1][3] The subsequent fragmentation is driven by radical chemistry and aims to dissipate this excess energy, often leading to extensive and highly reproducible fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI typically protonates the analyte in solution to form an even-electron ion, [M+H]+.[4] Fragmentation, induced via collision-induced dissociation (CID), is generally less extensive than in EI and is driven by the chemistry of even-electron cations, often initiated at the site of protonation (the most basic site, which in this case is the amino group).[4]

Fragmentation Analysis of the 3-Amino-3-Methylcyclobutanone Scaffold

Let us consider the archetypal molecule, 3-amino-3-methylcyclobutanone (Molecular Weight: 113.16 g/mol ). Its fragmentation is a competitive process between pathways initiated by the ketone and the amine functionalities.

Electron Ionization (EI) Fragmentation Pathways

Upon EI, the initial radical cation M+• can have the charge and radical localized on either the oxygen or the nitrogen atom. Both possibilities lead to distinct and competitive fragmentation routes.

Route A: Carbonyl-Initiated Fragmentation (α-Cleavage)

The primary fragmentation for cyclic ketones involves α-cleavage, where a bond adjacent to the carbonyl group breaks.[5][6] This relieves ring strain and initiates a cascade of further reactions.

  • Initial Ring Opening: Homolytic cleavage of the C1-C2 bond results in a distonic radical cation intermediate.

  • Secondary Fragmentation: This intermediate can then fragment further through several pathways, such as the loss of carbon monoxide (CO) or ethylene (C2H4), leading to characteristic fragment ions. A notable fragment for cyclic ketones often occurs at m/z 55, corresponding to the C3H3O+ acylium ion or a C4H7+ hydrocarbon fragment, though the substitution pattern here will alter this.[5][7]

Route B: Amine-Initiated Fragmentation (α-Cleavage)

The presence of the nitrogen atom provides a competing site for charge localization. α-cleavage adjacent to the amine is a dominant fragmentation pathway for aliphatic amines.[7][8][9]

  • Loss of Methyl Radical: Cleavage of the bond between the tertiary carbon (C3) and the methyl group is highly favorable, as it leads to the formation of a stable, resonance-stabilized iminium cation. This results in a prominent peak at M-15 (m/z 98).

  • Ring Cleavage: Cleavage of the C2-C3 bond adjacent to the nitrogen can also occur, leading to a different ring-opened radical cation.

The interplay of these pathways is what defines the EI spectrum. The loss of the methyl radical is predicted to be a very strong signal due to the stability of the resulting cation.

EI_Fragmentation M Molecular Ion (M+•) m/z 113 M_minus_15 [M - CH3]•+ m/z 98 (Iminium Cation) M->M_minus_15 - •CH3 M_ring_open_O Ring-Opened Intermediate (via Carbonyl α-cleavage) M->M_ring_open_O C1-C2 Cleavage M_ring_open_N Ring-Opened Intermediate (via Amine α-cleavage) M->M_ring_open_N C2-C3 Cleavage frag_70 Fragment m/z 70 ([M - CO - CH3]•+) M_minus_15->frag_70 - CO frag_56 Fragment m/z 56 (C3H6N+) M_ring_open_N->frag_56 - C2H3O• Isomer_Comparison cluster_0 3-Amino-3-methylcyclobutanone cluster_1 N-Ethyl-3-aminocyclobutanone M1 M+• m/z 113 F1 [M - 15]+ m/z 98 M1->F1 - •CH3 (α-cleavage) M2 M+• m/z 113 F2 [M - 29]+ m/z 84 M2->F2 - •C2H5 (α-cleavage)

Caption: Key EI fragmentation difference between two structural isomers.

Experimental Protocols & Data Summary

To acquire high-quality, reproducible data for these compounds, the following methodologies are recommended.

Protocol for GC-MS (EI) Analysis

This method is ideal for volatile, thermally stable derivatives.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-500 ng/µL.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection (EI):

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

Protocol for LC-MS/MS (ESI) Analysis

This method is suitable for a wider range of derivatives, including less volatile or salt forms.

  • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 ng/µL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (Positive ESI):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • MS1 Scan: Scan from m/z 50 to 400 to find the [M+H]+ ion.

    • MS2 (CID): Select the [M+H]+ ion (m/z 114) for fragmentation using a normalized collision energy of 15-30 eV. Acquire product ion spectrum.

Summary of Predicted Key Fragments
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure / Neutral LossFragmentation Mechanism
EI 113 (M+•)98[M - CH3]+Amine α-cleavage
EI 113 (M+•)70[M - CH3 - CO]+Subsequent loss from m/z 98
EI 113 (M+•)56[C3H6N]+Ring cleavage post-ionization
ESI 114 ([M+H]+)96[M+H - H2O]+Loss of water
ESI 114 ([M+H]+)86[M+H - C2H4]+Ring scission and ethylene loss

Conclusion

The mass spectrometric fragmentation of 3-amino-3-methylcyclobutanone derivatives is a predictable process governed by the competitive influence of the amine and ketone functionalities. Under Electron Ionization, the most characteristic fragmentation is the loss of a methyl radical (M-15) via α-cleavage adjacent to the nitrogen, providing a strong diagnostic peak. Under Electrospray Ionization, fragmentation of the protonated molecule is likely to involve the loss of small neutral molecules like water and fragmentation of the cyclobutane ring. These distinct, predictable pathways, when compared against those of structural isomers, provide a powerful tool for the unambiguous identification of this important chemical scaffold. The experimental methods outlined here offer a robust starting point for researchers seeking to characterize these and related molecules.

References

  • Whitman People. (n.d.). GCMS Section 6.11.2.
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Repository of the Academy's Library. (2013, May 29). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • MSU chemistry. (n.d.). Mass Spectrometry.
  • PMC. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Divisione di Spettrometria di Massa. (n.d.). Dissociation of Even-Electron Ions.
  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.

Sources

Comparison of reactivity: 3-amino-3-methylcyclobutan-1-one vs 3-aminocyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 3-Amino-3-methylcyclobutan-1-one vs. 3-Aminocyclobutanone

Executive Summary: The Steric-Kinetic Tradeoff

In the design of sp³-rich bioisosteres, cyclobutanones serve as critical pivots for orienting pharmacophores. The choice between 3-amino-3-methylcyclobutan-1-one (Molecule A) and 3-aminocyclobutanone (Molecule B) is not merely a matter of methylation; it represents a fundamental switch in conformational dynamics and nucleophilic reactivity .

  • Molecule B (3-Aminocyclobutanone) is the "flexible spacer." It offers standard primary amine kinetics but suffers from conformational floppiness (ring puckering ~30°) and lower diastereoselectivity during derivatization.

  • Molecule A (3-Amino-3-methylcyclobutan-1-one) is the "conformational lock." The geminal methyl group creates a quaternary center at C3, significantly increasing steric bulk around the amine. This dampens nucleophilicity (requiring forcing conditions for coupling) but drastically improves the diastereomeric ratio (dr) of downstream reductive aminations due to the Thorpe-Ingold effect and facial bias.

Structural & Conformational Analysis

To predict reactivity, one must understand the ground-state geometry. Cyclobutanones are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain between eclipsed hydrogens.[1][2]

Feature3-Aminocyclobutanone (Molecule B) 3-Amino-3-methylcyclobutan-1-one (Molecule A)
C3 Center Tertiary (Bonded to H, N, C2, C4)Quaternary (Bonded to Me, N, C2, C4)
Amine Type Primary amine on secondary carbon (

-alkyl)
Primary amine on tertiary carbon (

-alkyl)
Steric Environment Low hindrance; accessible nucleophile.High hindrance; "Neopentyl-like" crowding.
Ring Pucker Highly dynamic; rapid inversion at RT.Rigidified; gem-disubstitution biases the pucker.
Major Conformer Amine pseudo-equatorial.Amine/Methyl competition (A-value dependent).
Visualization: Conformational Bias & Steric Vectors

G cluster_0 Molecule B: Flexible Pucker cluster_1 Molecule A: Steric Lock B_conf1 Conformer 1 (Amine Eq) B_conf2 Conformer 2 (Amine Ax) B_conf1->B_conf2 Rapid Inversion Low Barrier A_conf Biased Conformer (Me/NH2 Locked) A_desc Gem-Dimethyl Effect: Restricts ring flip Defines facial attack A_conf->A_desc

Figure 1: Conformational dynamics. Molecule B undergoes rapid ring inversion, while Molecule A is conformationally biased by the geminal methyl group.

Comparative Reactivity Profile

A. The Ketone: Reductive Amination & Facial Selectivity

This is the most common reaction for these building blocks (e.g., synthesizing diamines).

  • Molecule B:

    • Mechanism: Hydride (or nucleophile) attack is governed by torsional strain.

    • Outcome: Moderate diastereoselectivity. Without the methyl anchor, the incoming nucleophile faces less discrimination between the re and si faces relative to the distal C3 substituent.

    • Typical dr: ~3:1 to 5:1 (cis:trans).

  • Molecule A:

    • Mechanism: The methyl group at C3 acts as a stereodirecting group.

    • Outcome: High diastereoselectivity.[3] The bulk difference between -CH3 and -NH2 (or protected -NHBoc) is significant enough to lock the conformation. Hydride attack occurs anti to the larger group to minimize torsional strain (Felkin-Anh analog).

    • Typical dr: >10:1 (favoring cis-diamine if amine is bulky).

B. The Amine: Nucleophilicity & Coupling

This is the critical differentiator for library synthesis.

  • Molecule B (Standard Reactivity):

    • Behaves like isopropylamine.

    • Amide Coupling: Fast with standard reagents (EDC/HOBt, HATU).

    • SNAr: Reacts readily with fluoronitrobenzenes.

  • Molecule A (Hindered Reactivity):

    • Behaves like tert-butylamine.

    • Amide Coupling: Significantly slower. The quaternary carbon creates a "neopentyl-like" wall.

    • Implication: Standard EDC couplings often fail or stall. You must use high-activity coupling agents (e.g., HATU, T3P) or acid chlorides.

    • Advantage: Once formed, the amide is metabolically robust (protease resistant) due to the same steric shield.

Experimental Data & Protocols

The following protocols are standardized for the hydrochloride salts of both molecules.

Protocol 1: Reductive Amination (Ketone Functionalization)

Objective: Synthesis of 1,3-diaminocyclobutanes.

Reagents:

  • Substrate (1.0 eq)

  • Amine Partner (1.1 eq)

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • DCM/AcOH (10:1)

Comparative Workflow:

StepMolecule B (H-substituted)Molecule A (Me-substituted)
1. Imine Formation Stir at RT for 1 h . Imine forms rapidly.Stir at RT for 4 h or 40°C . Sterics at C3 slow down the attack at C1 slightly due to transannular strain.
2. Reduction Add STAB at 0°C. Reaction complete in 2 h .Add STAB at 0°C. Reaction complete in 4-6 h .
3. Workup Quench with NaHCO₃. Extract with DCM.Quench with NaHCO₃. Extract with DCM.
4. Result (dr) Expect ~75:25 (cis:trans). Separation often required.Expect >90:10 (cis:trans). Often usable without isomer separation.
Protocol 2: Amide Coupling (Amine Functionalization)

Objective: Attaching the scaffold to a carboxylic acid core.

Reactivity Warning:

  • Molecule B: Can use EDC/NHS or HBTU.

  • Molecule A: Requires HATU or Acid Chloride.

High-Performance Protocol for Molecule A:

  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

  • Add 3-amino-3-methylcyclobutan-1-one HCl (1.1 eq).

  • Critical Step: Stir at 50°C for 12 hours. (Room temperature reaction will stall at ~60% conversion).

  • Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

Stability & Handling Guide

Both molecules are prone to degradation if mishandled, but the mechanisms differ.

  • Self-Condensation: Both contain an amine and a ketone. In the free base form, they will self-polymerize (Schiff base formation).

    • Rule:ALWAYS store as the HCl salt.

    • Rule: Only liberate the free base in situ during the reaction.

  • Acidity:

    • The

      
      -protons (C2/C4) are acidic.
      
    • Molecule A: The C3-methyl group provides some steric protection against enolization, making it slightly more resistant to racemization (if chiral) or aldol-like side reactions compared to Molecule B.

Decision Matrix: Which to Choose?

If your goal is...Choose...Why?
Rapid SAR Scanning Molecule B Cheaper, faster reactions, standard coupling conditions.
Metabolic Stability Molecule A The gem-methyl blocks metabolic hotspots and amide hydrolysis.
Stereochemical Control Molecule A High dr in reductive aminations simplifies purification.
Potency (Target Fit) Molecule A The "Magic Methyl" effect can fill hydrophobic pockets and rigidify the bioactive conformation (entropic benefit).

References

  • Deraet, X., et al. (2020).[4] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry. Link

    • Key Insight: Establishes the torsional strain model (Felkin-Anh) for cyclobutanone reduction, confirming high cis-selectivity for substituted rings.
  • Zell, D., et al. (2025).[3] "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol." Organic Letters. Link

    • Key Insight: Demonstrates the difficulty of overriding substrate bias in sterically crowded cyclobutanones and the need for biocatalysis or specific reagents to achieve trans-selectivity.
  • Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups." Angewandte Chemie International Edition. Link

    • Key Insight: While focused on oxetanes, this seminal paper outlines the "gem-dimethyl" effect and the structural rigidity conferred by 3,3-disubstitution in 4-membered rings, directly applicable to Molecule A.
  • PubChem Compound Summary. "3-Aminocyclobutanone." Link

    • Key Insight: Physical property data and safety profiles for the unmethyl
  • ChemShuttle Product Data. "3-amino-3-methylcyclobutan-1-one hydrochloride."[5] Link

    • Key Insight: Commercial availability and application in GLP-1 receptor agonist synthesis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. 3-Amino-3-methylcyclobutan-1-one and its derivatives are valuable building blocks, particularly in the synthesis of therapeutic agents like GLP-1 receptor agonists.[1] However, the unique reactivity and structural characteristics of such molecules demand a rigorous and proactive approach to safety. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required for the safe handling and disposal of 3-Amino-3-methylcyclobutan-1-one, ensuring the protection of both the researcher and the integrity of the experiment.

While comprehensive toxicological data for 3-Amino-3-methylcyclobutan-1-one is not extensively published, information from its hydrochloride salt and structurally similar aminocyclobutane derivatives indicates a potential for irritation upon contact.[1][2] Therefore, a conservative and thorough PPE strategy is paramount. The following protocols are designed to be a self-validating system of safety, grounded in established laboratory best practices.

Core Protective Measures: A Task-Based PPE Matrix

The level of required PPE is dictated by the specific procedure being performed and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory operations involving 3-Amino-3-methylcyclobutan-1-one.

Laboratory Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Double-gloved (Nitrile)Safety glasses with side shieldsFlame-retardant lab coatRecommended in open air; Mandatory in a ventilated enclosure (fume hood)
Dissolution/Solution Prep Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash gogglesChemical-resistant apron over lab coatMandatory if not performed in a fume hood
Reaction Setup/Transfer Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash goggles and face shieldChemical-resistant apron over lab coatRecommended; use fume hood for all transfers
Accidental Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical splash goggles and face shieldChemical-resistant coveralls or "bunny suit"[3]Air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99)[2]
Waste Disposal Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash gogglesLab coat and chemical-resistant apronUse fume hood for handling open waste containers

Deep Dive: Selecting and Using Your Protective Gear

Merely wearing PPE is insufficient; understanding the why and how behind each piece of equipment is critical for ensuring its efficacy.

Hand Protection: The First Line of Defense

Given the potential for skin irritation, gloves are a non-negotiable component of your PPE.[1]

  • Material Choice: Nitrile gloves offer good protection against a range of chemicals and are a suitable primary choice.[4] For prolonged operations or when handling concentrated solutions, consider gloves made of more robust materials like neoprene.[4][5] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Best Practices: When handling the solid powder, double-gloving is recommended to prevent contamination when removing the outer pair. Always wear gloves long enough to cover the wrist and ensure they are tucked under the sleeves of your lab coat to prevent skin exposure.[7]

Eye and Face Protection: Shielding Against the Unseen

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Minimum Requirement: At a minimum, safety glasses with integrated side shields should be worn for any work involving this compound.

  • Elevated Risk: For procedures with a higher risk of splashing, such as transferring solutions or cleaning glassware, upgrade to chemical splash goggles.[3][4] When there is a significant splash hazard, a full-face shield worn over safety goggles provides the most comprehensive protection.[3][4]

Body Protection: A Barrier for Your Body

Your lab coat is more than a uniform; it is a critical barrier against spills and contamination.

  • Standard Use: A clean, flame-retardant lab coat, fully buttoned with sleeves rolled down, is required for all routine handling.

  • High-Risk Operations: For mixing, loading, or cleaning up spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against liquid splashes.[4] In the event of a large spill, disposable coveralls may be necessary.[3]

Respiratory Protection: Safeguarding Your Inhalation Pathway

While the vapor pressure of 3-Amino-3-methylcyclobutan-1-one may be low, the solid can be easily aerosolized. Inhalation may cause respiratory irritation.[2]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood, for all operations that may generate dust or aerosols.

  • When Respirators are Necessary: If a fume hood is unavailable or during a large spill cleanup, a respirator is required.[4] A half-mask or full-face air-purifying respirator fitted with combination cartridges (e.g., providing protection against organic vapors and particulates like a P99 or P100 filter) is recommended.[2] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Review SDS & Procedure B 2. Don Full PPE A->B Verify Safety C 3. Weigh Compound B->C Enter Work Area D 4. Prepare Solution C->D Transfer Solid E 5. Perform Reaction D->E Use Solution F 6. Quench & Neutralize E->F Post-Reaction G 7. Segregate Waste F->G Collect Waste H 8. Decontaminate Area G->H Secure Waste I 9. Doff & Dispose PPE H->I Final Steps

Caption: Workflow for handling 3-Amino-3-methylcyclobutan-1-one.

  • Pre-Handling Preparation:

    • Review the Safety Data Sheet (SDS) for any new or updated information.

    • Ensure all necessary PPE is available, inspected, and fits correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Prepare all necessary equipment and reagents before retrieving the chemical.

  • Chemical Handling (within a Fume Hood):

    • Don all required PPE as outlined in the table above.

    • Carefully weigh the solid compound, minimizing the creation of dust.

    • Slowly add the solid to the solvent to prevent splashing.

    • Conduct all subsequent transfers of the chemical solution within the fume hood.

  • Post-Handling and Disposal:

    • Upon completion of the work, decontaminate any equipment that has come into contact with the chemical.

    • Dispose of waste in a clearly labeled, sealed container. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]

    • Wipe down the work area in the fume hood.

    • Remove PPE in the correct order (gloves last) to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these stringent PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct. This proactive stance on safety is not a barrier to discovery but a cornerstone of scientific excellence and trustworthiness.

References

  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Capot Chemical. [Link]

  • 3-(Aminomethyl)-3-methylcyclobutan-1-one | C6H11NO. PubChem, National Institutes of Health. [Link]

  • (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Chemspace. [Link]

  • 3-Amino-3-methylcyclobutan-1-ol | C5H11NO. PubChem, National Institutes of Health. [Link]

  • eTools: Ammonia Refrigeration - General Safety. Occupational Safety and Health Administration (OSHA). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • SAFETY DATA SHEET for 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific. [Link]

  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • Maine Farm Safety Program: Personal Protective Equipment for Pesticide Handlers. University of Maine Cooperative Extension. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.